5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-4-3-6(5-8(7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWWVVSCYDBFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, spectral characterization, physicochemical properties, reactivity, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a thiol group at the 2-position and a dimethoxyphenyl moiety at the 5-position imparts unique physicochemical and biological characteristics to the molecule. The 1,3,4-oxadiazole nucleus is known to be metabolically stable, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3][4]. The thiol group offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic efficacy. The 3,4-dimethoxyphenyl group is a common feature in many biologically active natural products and synthetic compounds, often contributing to receptor binding and pharmacokinetic properties.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from 3,4-dimethoxybenzoic acid. The general synthetic pathway is outlined below.
Synthetic Workflow
The synthesis commences with the esterification of 3,4-dimethoxybenzoic acid, followed by hydrazinolysis to form the corresponding hydrazide. The key cyclization step involves the reaction of the hydrazide with carbon disulfide in a basic medium to construct the 1,3,4-oxadiazole-2-thiol ring.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on the synthesis of analogous compounds[5][6].
Step 1: Synthesis of Methyl 3,4-Dimethoxybenzoate
-
To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of 3,4-Dimethoxybenzohydrazide
-
Dissolve the crude methyl 3,4-dimethoxybenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3,4-dimethoxybenzohydrazide.
Step 3: Synthesis of this compound
-
To a solution of 3,4-dimethoxybenzohydrazide in ethanol, add potassium hydroxide and stir until dissolved.
-
Add carbon disulfide dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for 10-16 hours[5].
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Spectral Characterization
Table 1: Predicted Spectral Data for this compound
| Spectroscopic Technique | Expected Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~14.0-15.0 (s, 1H, SH/NH tautomer), ~7.2-7.5 (m, 3H, Ar-H), ~3.8-3.9 (s, 6H, 2 x OCH₃). The broad singlet for the thiol proton is characteristic and its chemical shift can vary with concentration and solvent. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~175-180 (C=S), ~160-165 (C-5 of oxadiazole), ~148-152 (Ar-C-O), ~110-125 (Ar-C), ~55-57 (OCH₃). The chemical shifts for the oxadiazole ring carbons are particularly diagnostic. |
| IR (KBr) | ν (cm⁻¹): ~3100-3200 (N-H stretching of tautomeric form), ~2550-2600 (S-H stretching, often weak), ~1600-1620 (C=N stretching), ~1500-1580 (aromatic C=C stretching), ~1250-1300 and ~1020-1050 (asymmetric and symmetric C-O-C stretching of methoxy groups). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₃S, MW: 238.26 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy groups and cleavage of the oxadiazole ring. |
Physicochemical Properties
Understanding the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic profile.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | 238.26 g/mol | Falls within the range for good oral bioavailability according to Lipinski's rule of five. |
| Melting Point | Not available | A sharp melting point is indicative of purity. The melting point for the analogous 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is reported as 203-208 °C. |
| pKa | ~4-5 (acidic) | The thiol group imparts acidic properties, which will influence its ionization state at physiological pH and thus its solubility and membrane permeability. |
| LogP (Lipophilicity) | Not available | A moderate LogP value is generally desired for a balance between aqueous solubility and membrane permeability. |
| Solubility | Not available | Likely to be poorly soluble in water and soluble in organic solvents like DMSO and DMF. Solubility is a critical factor for formulation and bioavailability. |
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the thiol group and the stability of the 1,3,4-oxadiazole ring.
Thiol-Thione Tautomerism
The 1,3,4-oxadiazole-2-thiol core exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable tautomer in the solid state.
Caption: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols. (Note: Actual image rendering of chemical structures is not possible here, but the diagram illustrates the equilibrium.)
Reactivity of the Thiol Group
The thiol group is a versatile functional group that can undergo various reactions, making it an excellent point for diversification of the lead compound.
-
Alkylation: The thiol group can be readily S-alkylated with various electrophiles, such as alkyl halides, to introduce different side chains. This is a common strategy to modulate the biological activity and physicochemical properties of the molecule[6].
-
Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions.
-
Mannich Reaction: The nitrogen atom in the thione tautomer can participate in Mannich reactions with formaldehyde and a secondary amine to yield N-Mannich bases, which often exhibit enhanced biological activity.
Stability of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is generally a stable aromatic system, resistant to many common chemical transformations. This metabolic stability is a desirable feature in drug candidates.
Biological Significance and Potential Applications
Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology.
Anticancer Activity
A study by Gadhave et al. (2025) reported the design and synthesis of 3-substituted-5-(3,4-dimethoxyphenyl)-3H-[5][7][8]oxadiazole-2-thione derivatives as potential EGFR (Epidermal Growth Factor Receptor) inhibitors[5][8]. EGFR is a receptor tyrosine kinase that plays a crucial role in cancer cell growth and proliferation. The study found that some of these derivatives exhibited moderate activity against MCF-7 breast cancer cell lines[5]. Molecular docking studies suggested that these compounds bind to key amino acid residues in the EGFR active site, indicating their potential as a scaffold for the development of novel anticancer agents[5][8].
Caption: Proposed mechanism of action for EGFR inhibition.
Antimicrobial Activity
The broader class of 1,3,4-oxadiazole-2-thiols has been extensively investigated for its antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi[1][7]. The exact mechanism of their antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential enzymes in the pathogens.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with a versatile chemical nature and significant biological potential. Its straightforward synthesis and the reactivity of the thiol group make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish a clear structure-activity relationship. Further investigation into the mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates. The development of efficient and scalable synthetic routes will also be important for the future translation of these findings into tangible therapeutic solutions.
References
-
Gadhave R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[5][7][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies. [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Gadhave R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[5][7][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Unknown Author. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 10(1), 69-76. [Link]
-
Unknown Author. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1911. [Link]
-
Bala, S., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Yoon, J., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports, 12(1), 1-13. [Link]
-
Unknown Author. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]
-
PubChem. 5-Phenyl-1,3,4-oxadiazole-2-thiol. [Link]
-
PubChem. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. [Link]
-
Unknown Author. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 51-55. [Link]
-
Unknown Author. (Year unknown). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci., 26(4), 743-751. [Link]
-
Asif, M. (2014). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 1(2), 53-65. [Link]
-
Unknown Author. (2019). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Magnetic Resonance in Chemistry, 57(10), 786-796. [Link]
-
Unknown Author. (2016). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. American Journal of Chemistry, 6(2), 35-45. [Link]
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- 8. researchgate.net [researchgate.net]
Thione-Thiol Tautomerism in 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the structural dynamics, synthesis, and characterization of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol . While often nomenclatured as a "thiol," this heterocyclic scaffold exists in a dynamic equilibrium with its thione tautomer (1,3,4-oxadiazole-2(3H)-thione). Understanding this tautomerism is not merely an academic exercise; it is a critical parameter in drug development, influencing solubility, bioavailability, ligand-protein binding modes, and chemical reactivity (S-alkylation vs. N-alkylation).
This document serves as a self-validating protocol for researchers, synthesizing empirical spectroscopic data with density functional theory (DFT) insights to establish authoritative characterization standards.
Molecular Architecture & Tautomeric Equilibrium
The core stability of the 1,3,4-oxadiazole ring system is modulated by the migration of a proton between the ring nitrogen (N3) and the exocyclic sulfur at position 2.
The Equilibrium
In the thiol form (A) , the molecule possesses an aromatic 1,3,4-oxadiazole ring with a mercapto (-SH) group. In the thione form (B) , the proton resides on the N3 nitrogen, generating a carbonyl-like thiocarbonyl (C=S) group and breaking the aromaticity of the oxadiazole ring, though creating a stable amide-like resonance.
-
Form A (Thiol): this compound
-
Form B (Thione): 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Thermodynamic Preference
Experimental evidence (X-ray crystallography) and computational studies (DFT/B3LYP) consistently indicate that the thione form predominates in the solid state and in polar solvents (DMSO, DMF). This is driven by the high bond energy of C=S and the stabilization of the N-H bond via intermolecular hydrogen bonding.
Visualization of Tautomeric Pathways
Experimental Protocol: Synthesis & Isolation
Objective: Synthesize high-purity this compound (predominantly thione) starting from 3,4-dimethoxybenzohydrazide.
Reagents & Materials[1][2]
-
Precursor: 3,4-Dimethoxybenzohydrazide (1.0 eq)
-
Cyclizing Agent: Carbon Disulfide (
) (1.2 - 2.0 eq) -
Base: Potassium Hydroxide (KOH) (1.0 - 1.5 eq)
-
Solvent: Ethanol (95% or absolute)
-
Quenching: Hydrochloric Acid (10% HCl)
Step-by-Step Methodology
| Step | Operation | Critical Technical Insight |
| 1 | Dissolution | Dissolve KOH in Ethanol. Add 3,4-Dimethoxybenzohydrazide. Stir until clear. Ensures deprotonation of the hydrazide NH to facilitate nucleophilic attack. |
| 2 | Addition | Add |
| 3 | Reflux | Heat reaction to reflux (approx. 78-80°C) for 6–12 hours. Drives the cyclization via elimination of |
| 4 | Concentration | Evaporate excess solvent/ |
| 5 | Acidification | Dissolve residue in water.[1][2] Acidify with 10% HCl to pH 2-3. Protonates the potassium salt. The product precipitates immediately. |
| 6 | Purification | Filter precipitate. Wash with cold water. Recrystallize from Ethanol/DMF.[2] Removes unreacted hydrazide and inorganic salts. |
Synthesis Workflow Diagram
Spectroscopic Characterization & Validation
Distinguishing the tautomers requires a multi-modal approach. Relying on a single method can lead to misidentification.
Infrared Spectroscopy (FT-IR)
This is the most immediate diagnostic tool for solid-state characterization.
| Functional Group | Thione Form (Expected) | Thiol Form (Rare/Absent) |
| N-H Stretch | 3100 – 3400 cm⁻¹ (Broad, often H-bonded) | Absent |
| C=S Stretch | 1250 – 1350 cm⁻¹ (Strong) | Absent |
| S-H Stretch | Absent | 2500 – 2600 cm⁻¹ (Weak) |
| C=N Stretch | ~1610 cm⁻¹ (Ring) | ~1610 cm⁻¹ (Ring) |
Diagnostic Rule: If the spectrum shows a distinct N-H band and lacks an S-H band, the compound is in the Thione form.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
-
Aromatic Region: 3 protons corresponding to the 3,4-dimethoxyphenyl group (approx. 7.0 - 7.6 ppm).[3]
-
Methoxy Groups: Two singlets around 3.8 - 3.9 ppm (6H total).
-
The Labile Proton: A broad singlet typically observed downfield (13.0 – 14.5 ppm ).
-
Interpretation: This signal represents the N-H proton. While S-H protons also appear in this region, the lack of coupling and the integration with N-H IR data confirms the thione structure. Exchange with
will cause this peak to disappear.
-
UV-Vis Spectroscopy
-
Thione:
typically shifts to longer wavelengths (bathochromic shift) compared to S-alkylated (fixed thiol) derivatives due to the conjugation of the C=S bond with the aromatic system.
Pharmacological & Synthetic Implications[2][5][6][7][8][9][10][11][12]
Reactivity: S-Alkylation vs. N-Alkylation
Although the thione form predominates, the thiol form is often the reactive species in nucleophilic substitution reactions (e.g., Mannich reactions or alkylations).
-
S-Alkylation: Treating the thione with an alkyl halide (R-X) in the presence of a base (
) almost exclusively yields the S-substituted thioether . This suggests that under basic conditions, the equilibrium shifts to the thiolate anion ( ), which is a softer and better nucleophile than the ring nitrogen. -
N-Alkylation: Rare, but can occur under specific conditions or with hard electrophiles.
Biological Activity
The 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione scaffold exhibits potent antimicrobial and antifungal properties.
-
Mechanism: The thione/thiol moiety acts as a metal chelator, potentially inhibiting metalloenzymes in pathogens.
-
SAR Insight: The 3,4-dimethoxy substitution increases lipophilicity and electron density, enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.
References
-
Karpenko, Y., et al. (2018).[4][5] "Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one." Chemistry & Chemical Technology. Link
-
Aydoğan, F., et al. (2002). "Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives." Turk J Chem. Link
-
Hasan, A., et al. (2011). "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry. Link
-
Bollikolla, H. B., et al. (2022).[6] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews. Link
-
Aggarwal, N., et al. (2022). "Biological activity of oxadiazole and thiadiazole derivatives." Applied Microbiology and Biotechnology. Link
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- 6. jchemrev.com [jchemrev.com]
Pharmacophore Engineering: The SAR Landscape of Dimethoxy-Substituted Oxadiazoles
Executive Summary: The Veratrole-Oxadiazole Nexus
In medicinal chemistry, the fusion of a dimethoxy-substituted phenyl ring (often mimicking the veratrole or trimethoxy-phenyl pharmacophore of colchicine) with an oxadiazole core represents a high-value strategy for improving metabolic stability while maintaining potent biological affinity.
This guide dissects the Structure-Activity Relationship (SAR) of these conjugates. Unlike amides or esters, the 1,3,4-oxadiazole ring resists hydrolytic cleavage in vivo while acting as a rigid bioisostere that orients the electron-rich dimethoxy tail into hydrophobic pockets of targets such as Tubulin (colchicine-binding site) and Cyclooxygenase-2 (COX-2) .
Chemical Architecture & Pharmacophore Rationale[1]
The Oxadiazole Linker
The 1,3,4-oxadiazole ring is not merely a linker; it is a critical functional element.
-
Dipole Moment: High dipole moment facilitates hydrogen bonding with receptor active site residues (e.g., Serine or Threonine).
-
Metabolic Shield: It replaces labile amide bonds, extending the half-life (
) of the drug candidate. -
Geometry: The bond angle (approx. 134°) mimics the cis-amide configuration, crucial for fitting into the tubulin
-subunit.
The Dimethoxy "Warhead"
The positioning of the methoxy (-OCH
-
3,4-Dimethoxy (Veratrole mimic): Optimizes
-electron density, facilitating - stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target pocket. -
3,5-Dimethoxy: Increases lipophilicity but alters the steric profile, often shifting selectivity from tubulin to kinase inhibition.
Synthetic Strategies: Protocols for Reliability
To study SAR, one must first access the library. Below are two field-proven protocols: a classic dehydrative cyclization and a modern "green" oxidative cyclization.
Protocol A: Iodine-Mediated Oxidative Cyclization (Green Chemistry)
Recommended for sensitive substrates where thermal stability is a concern.
Mechanism: The reaction proceeds via the formation of an N-iodo-hydrazone intermediate, followed by intramolecular nucleophilic attack by oxygen and elimination of HI.
-
Reagents: Aldehyde (1.0 eq), Hydrazide (1.0 eq), Molecular Iodine (
, 1.1 eq), Potassium Carbonate ( , 3.0 eq). -
Solvent: DMSO or Ethanol (Green alternative).
-
Step-by-Step:
-
Condensation: Dissolve aldehyde and hydrazide in ethanol. Reflux for 2-3 hours to form the acylhydrazone intermediate. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cyclization: Cool the mixture to
. Add followed by slow addition of . -
Reaction: Stir at
for 4–6 hours. The solution will turn dark (iodine) and then lighten as the reaction completes. -
Workup: Quench with saturated sodium thiosulfate (
) to remove excess iodine. Extract with Ethyl Acetate. -
Purification: Recrystallize from ethanol.
-
Protocol B: Dehydrative Cyclization (Classic)
Recommended for robust substrates requiring high yields.
-
Reagents: Acylhydrazide (1.0 eq), Carboxylic Acid (1.0 eq), Phosphorus Oxychloride (
, excess). -
Step-by-Step:
-
Mix the hydrazide and carboxylic acid in pure
(acts as solvent and reagent). -
Reflux at
for 6–8 hours. -
Caution: Pour the reaction mixture onto crushed ice (highly exothermic) to hydrolyze excess
. Neutralize with to precipitate the solid oxadiazole.
-
Visualization of Synthetic Logic
Figure 1: Decision matrix for the synthesis of 1,3,4-oxadiazoles. Method A is preferred for functional group tolerance; Method B for yield on simple substrates.
SAR Deep Dive: Positional Isomerism & Biological Outcome
The biological activity of dimethoxy-oxadiazoles is strictly governed by the position of the methoxy groups and the nature of the substituent at the 5-position of the oxadiazole ring.
Anticancer Activity (Tubulin Inhibition)
The 3,4-dimethoxyphenyl moiety is a pharmacophore "superstar" in oncology, mimicking the A-ring of Combretastatin A-4.
-
Mechanism: Binding to the colchicine site of tubulin, inhibiting microtubule polymerization, leading to G2/M phase cell cycle arrest.
-
Key SAR Finding:
-
3,4-dimethoxy: Highest affinity. The oxygen atoms act as H-bond acceptors for Cys241 in the
-tubulin chain. -
3,5-dimethoxy: Reduced tubulin affinity but increased potency against specific kinase targets (e.g., VEGFR-2).
-
Linker Impact: A 1,3,4-oxadiazole linker shows superior cytotoxicity compared to a 1,2,4-oxadiazole linker in this context due to better planar alignment.
-
Data Summary: Cytotoxicity against MCF-7 (Breast Cancer) [1]
| Compound Motif | Substituent (R) | IC50 (µM) | Mechanism Note |
| 2-(3,4-dimethoxyphenyl) | 5-(Pyridin-2-yl) | 1.18 | High Tubulin affinity [1] |
| 2-(3,5-dimethoxyphenyl) | 5-(2-Chloroquinolin-3-yl) | < 5.0 | Broad spectrum (CNS/Renal) [2] |
| 2-(4-methoxyphenyl) | 5-Phenyl | > 20.0 | Loss of veratrole effect |
| 2-(3,4-dimethoxyphenyl) | 5-Thiol (-SH) | 12.5 | Reduced lipophilicity |
Anti-Inflammatory Activity (COX-2 Inhibition)
Here, the dimethoxy group serves to fill the hydrophobic channel of the COX-2 enzyme.
-
Key SAR Finding:
-
The 3,4-dimethoxy substitution provides a 56.2% inhibition of edema (comparable to Indomethacin), whereas the monomethoxy (4-OMe) analogue shows only 52.6% inhibition [3].[2]
-
Electronic Effect: The electron-donating methoxy groups increase the electron density of the oxadiazole ring, enhancing its ability to interact with the heme iron or key histidine residues in the COX active site.
-
Visualization of SAR Logic
Figure 2: SAR Decision Tree illustrating how the positional isomerism of the methoxy groups directs biological target selectivity.
Molecular Modeling & Mechanistic Validation[4]
To validate the SAR experimentally, molecular docking is the standard first step.
-
Binding Mode: The 1,3,4-oxadiazole ring typically engages in
- T-shaped interactions. -
The "Methoxy Anchor": In the colchicine binding site, the 3-methoxy and 4-methoxy groups of the ligand accept hydrogen bonds from Cys241 and Val238 .
-
Validation Protocol:
-
Download PDB structure (e.g., 1SA0 for Tubulin-Colchicine).
-
Dock 3,4-dimethoxy derivative using AutoDock Vina.
-
Success Metric: Binding energy
kcal/mol and RMSD < 2.0 Å relative to the native ligand.
-
References
-
Zhang, X., et al. (2023).[3] "Synthesis and anticancer activity of novel pyridine-based 1,3,4-oxadiazole derivatives." MDPI Molecules.
-
Salahuddin, et al. (2017). "Anticancer potential of 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole against NCI cell lines." Arabian Journal of Chemistry.
-
Jayashankar, B., et al. (2014). "Anti-inflammatory activity of 3,4-dimethoxyphenyl-1,3,4-oxadiazole derivatives." International Journal of Pharmaceutical Sciences.
-
Ahsan, M.J., et al. (2021).[4] "1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review." Biointerface Research in Applied Chemistry.
-
Tran, V.Q., et al. (2026).[5] "Sustainable synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I) iodide." RSC Advances.
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- 5. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09105E [pubs.rsc.org]
Technical Whitepaper: The 1,3,4-Oxadiazole-2-Thiol Scaffold in Modern Drug Discovery
Executive Summary
The 1,3,4-oxadiazole-2-thiol core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. This whitepaper analyzes the pharmacological versatility of this scaffold, specifically focusing on its thione-thiol tautomerism as a gateway for S-alkylation and N-alkylation. We explore its critical role in EGFR-targeted anticancer therapies, COX-2 selective anti-inflammatories, and antimicrobial agents, supported by validated synthetic protocols and mechanistic insights.
Chemical Architectonics: The Power of Tautomerism
To understand the pharmacological utility of 1,3,4-oxadiazole-2-thiol, one must first master its dynamic structure. It does not exist as a static entity but fluctuates between two tautomeric forms: the thiol (enethiol) and the thione (thioamide) .
-
The Thiol Form: Dominates in basic conditions and in the presence of S-acceptors. This is the nucleophilic species responsible for the formation of thioethers (S-alkylation).
-
The Thione Form: Often the stable solid-state conformer. It allows for N-alkylation, though S-alkylation is generally preferred kinetically in synthesis.
Why this matters: This duality allows the scaffold to act as a bioisostere for carboxylic acids, esters, and carboxamides, significantly improving lipophilicity and metabolic stability compared to the parent hydrazides.
Strategic Synthesis: The Dithiocarbazate Route
While oxidative cyclization of hydrazones is possible, the most robust and scalable method for generating the 2-thiol core involves the cyclization of acid hydrazides with carbon disulfide (
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of
Validated Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-Thiol
Safety Note:
Reagents:
-
Substituted Acid Hydrazide (1.0 eq)
-
Carbon Disulfide (
) (1.5 eq) -
Potassium Hydroxide (KOH) (1.0 eq)
-
Ethanol (95%)
Step-by-Step Workflow:
-
Salt Formation: Dissolve KOH in absolute ethanol. Add the acid hydrazide and stir until dissolved. Dropwise add
at . A precipitate (potassium dithiocarbazate) may form. -
Cyclization: Heat the mixture to reflux (
) for 8–12 hours. The evolution of gas (rotten egg odor) indicates cyclization is proceeding. Trap evolved gas in a bleach solution. -
Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2–3 using dilute HCl. This protonates the thione/thiol salt, causing the product to precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Visualization: Synthetic Pathway[1]
Caption: Figure 1.[1][2][3] Cyclization pathway from hydrazide to oxadiazole-thiol via dithiocarbazate intermediate.
Therapeutic Frontiers & Mechanistic Insights
Oncology: EGFR Kinase Inhibition
The most promising application of S-substituted oxadiazole derivatives is in targeting the Epidermal Growth Factor Receptor (EGFR).
-
Mechanism: The oxadiazole ring acts as a flat, aromatic linker that positions the S-substituted moiety (often a benzyl or phenacyl group) into the hydrophobic pocket of the EGFR kinase domain. This competitive binding prevents ATP from docking, thereby blocking the autophosphorylation of tyrosine residues.
-
Downstream Effect: Inhibition of the Ras/Raf/MEK/ERK pathway, leading to cell cycle arrest (G0/G1 phase) and apoptosis.
Comparative Potency Data (MCF-7 Breast Cancer Cell Line):
| Compound Class | Modification (R-Group) | Target | IC50 (µM) | Ref |
| Naproxen Hybrid | 2-OH-phenyl via triazole linker | EGFR | 0.41 | [1] |
| Standard | Erlotinib | EGFR | 0.30 | [1] |
| Mannich Base | N-methyl-piperazine | DNA Intercalation | 12.5 | [2] |
| Chalcone Hybrid | 3,4,5-trimethoxyphenyl | Tubulin | 0.24 | [3] |
Visualization: EGFR Signaling Blockade[8]
Caption: Figure 2. Mechanism of EGFR inhibition by oxadiazole derivatives leading to apoptosis.
Anti-Inflammatory: Dual COX/LOX Inhibition
Traditional NSAIDs often cause gastric ulcers due to non-selective COX inhibition. 1,3,4-oxadiazole-2-thiol derivatives have shown a unique ability to inhibit both COX-2 and 5-LOX enzymes. This dual action maintains the production of cytoprotective prostaglandins in the stomach while reducing inflammatory prostaglandins at the injury site.
Experimental Validation: The MTT Assay
To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (active only in viable cells).
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add graded concentrations of the oxadiazole derivative (0.1 – 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours at
, 5% . -
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
References
-
Al-Wahaibi, L.H., et al. (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies.[2] Molecules, 26(17), 5282.
-
Ahsan, M.J., et al. (2012). Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues. Medicinal Chemistry Research, 21, 283–293.
-
Fathia, M., et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity.[4] Nano Biomedicine and Engineering.
-
Koparir, M., et al. (2013). Synthesis and biological activities of some new 1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry.
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The Electronic Influence of the 3,4-Dimethoxyphenyl Moiety in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers and Drug Developers
Abstract
The 3,4-dimethoxyphenyl (DMP) group, also known as the veratryl moiety, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules. Its prevalence is not coincidental; the specific arrangement of its two methoxy substituents imparts a unique set of electronic properties that profoundly influence the reactivity, physicochemical characteristics, and ultimately, the biological activity of the heterocyclic systems to which it is attached. This guide provides a detailed exploration of these electronic properties, offering a mechanistic understanding for researchers engaged in drug design and development. We will dissect the inductive and resonance effects, quantify their impact using established parameters, and connect these fundamental principles to practical applications in synthesis, characterization, and the rational design of novel therapeutics.
Deconstructing the Electronic Signature of the 3,4-Dimethoxyphenyl Group
The electronic behavior of a substituent is a composite of its inductive and resonance (or mesomeric) effects. The DMP group is a powerful electron-donating group (EDG), a property derived from the interplay of its two methoxy substituents.
-
Inductive Effect (I): The oxygen atom in a methoxy group is more electronegative than carbon, exerting a modest electron-withdrawing inductive effect (-I) through the sigma bond framework.
-
Resonance Effect (M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+M). This effect is significantly more powerful than the inductive effect.
In the DMP group, the para-methoxy (at C4) is perfectly positioned to exert its strong +M effect, donating electron density directly into the phenyl ring and to any attached reaction center. The meta-methoxy (at C3) can also donate via resonance, but not directly to a substituent at the C1 position. Its electronic influence is a more complex combination of a -I effect and a weaker +M effect.
Quantifying Electronic Influence: Hammett Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic influence on a reaction center.[1] The substituent constant, sigma (σ), is key. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
The distinct effects of meta and para positioning are clear from their respective Hammett constants.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -OCH₃ | +0.12[2] | -0.27[2] | Strong +M, Weak -I |
| -CH₃ | -0.07[2] | -0.17[2] | +I, Hyperconjugation |
| -Cl | +0.37[2] | +0.23[2] | Strong -I, Weak +M |
| -NO₂ | +0.71[2] | +0.78[2] | Strong -I, Strong -M |
| -CN | +0.56[2] | +0.66[2] | Strong -I, Strong -M |
Table 1: Hammett constants for common substituents, highlighting the strong electron-donating character of the para-methoxy group.[2][3][4]
The combined effect of the 3,4-dimethoxy substitution results in a highly electron-rich aromatic ring, capable of significantly modulating the electronic character of an attached heterocyclic system.
Visualizing Electron Donation
The resonance structures below illustrate how the para-methoxy group enriches the phenyl ring with electron density, creating nucleophilic character at the ortho and para positions relative to itself.
Caption: Resonance delocalization in the DMP ring.
Impact on Heterocyclic Systems and Physicochemical Properties
When appended to a heterocycle, the DMP group acts as a potent electronic modulator. This "electron pushing" nature has several critical consequences:
-
Increased Nucleophilicity: The electron density donated by the DMP ring can extend into the heterocyclic system, making the heterocycle more nucleophilic and more susceptible to electrophilic attack.
-
Stabilization of Cationic Intermediates: The strong electron-donating ability helps to stabilize adjacent positive charges or electron-deficient centers that may form during a reaction. This can alter reaction pathways and accelerate reaction rates.
-
Modulation of pKa: By increasing electron density on a basic nitrogen atom within a heterocycle, the DMP group can increase its basicity (raise the pKa), making it more likely to be protonated at physiological pH.
-
Influence on Lipophilicity (LogP): The two methoxy groups increase the lipophilicity of a molecule compared to an unsubstituted phenyl ring, which can enhance membrane permeability and affect its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
Caption: Relationship between electronic properties and drug profile.
Biological Implications and Rational Drug Design
The electronic features of the DMP moiety are directly linked to the biological activity of many heterocyclic drugs. Molecules containing this fragment have demonstrated a wide range of activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[6]
-
Anticancer and Antimitotic Activity: The DMP ring is a key feature in many tubulin polymerization inhibitors, which are potent anticancer agents.[7][8] It often serves as the "A-ring" that occupies a specific binding pocket on tubulin, mimicking the trimethoxyphenyl ring of colchicine.[8][9] The electron-rich nature of the ring is critical for establishing productive interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding site.[8][10] For instance, azole-flavonoid hybrids containing the DMP moiety have shown significant cytotoxicity against breast cancer cell lines, often exceeding the potency of cisplatin.[10]
-
Metabolic Stability: In drug development, the DMP group has been associated with excellent metabolic stability and absorption profiles.[5] The methoxy groups can block positions that might otherwise be susceptible to metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the drug's half-life. However, it's also important to assess for any potential reactive metabolite risks.[5]
-
Receptor Affinity and Selectivity: The methoxy groups can act as hydrogen bond acceptors, participating in crucial interactions that anchor a ligand to its biological target.[6] This ability to form specific, directional bonds enhances both binding affinity and selectivity.
Experimental and Computational Characterization Workflow
A thorough understanding of a novel DMP-containing heterocycle requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling.
Caption: A typical workflow for synthesizing and characterizing DMP-heterocycles.
Protocol 1: Synthesis of a (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (A Model Chalcone)
This protocol describes a Claisen-Schmidt condensation, a robust method for forming the core scaffold of many DMP-containing bioactive molecules.[8][11]
Rationale: This reaction is chosen for its efficiency in forming carbon-carbon bonds between an aldehyde (3,4-dimethoxybenzaldehyde) and a ketone (2-acetylthiophene) under basic conditions. The base deprotonates the ketone to form an enolate, which then acts as a nucleophile.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
2-Acetylthiophene
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, TLC plates, and rotary evaporator.
Step-by-Step Procedure:
-
Preparation of Base Solution: Dissolve a stoichiometric excess (e.g., 2-3 equivalents) of KOH in a minimal amount of deionized water, then add ethanol to create a 10-20% aqueous ethanolic KOH solution. Cool this solution in an ice bath.
-
Reactant Solution: In a separate flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde and 1.0 equivalent of 2-acetylthiophene in ethanol.
-
Reaction Initiation: Slowly add the cold KOH solution dropwise to the stirred reactant solution at 0-5 °C. The color of the solution will typically change, indicating the onset of the reaction.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Work-up and Isolation: Once complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral. A precipitate (the crude chalcone) should form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.
Protocol 2: Characterization and Analysis
1. Spectroscopic Analysis:
-
¹H and ¹³C NMR: Used to confirm the chemical structure. For the model chalcone, expect characteristic signals for the aromatic protons of both the DMP and thiophene rings, the vinylic protons of the enone system, and the methoxy group protons (around 3.8-4.0 ppm).[6][11]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for a strong carbonyl (C=O) stretch of the enone system (typically ~1650 cm⁻¹) and C-O stretches from the methoxy groups.[11][12]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
2. Computational Analysis using Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure and reactivity.[13]
-
Rationale: DFT methods like B3LYP with a basis set such as 6-311++G(d,p) offer a good balance of accuracy and computational cost for organic molecules.[12] This analysis helps visualize the electronic properties that govern reactivity.
-
Key Analyses:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[12] A small HOMO-LUMO energy gap suggests higher reactivity. In DMP-heterocycles, the HOMO is often localized on the electron-rich DMP ring.[13]
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron density distribution.[12] Red/orange regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For DMP-heterocycles, the oxygen atoms of the methoxy groups typically appear as regions of high negative potential.[12]
-
Conclusion
The 3,4-dimethoxyphenyl group is far more than a passive structural component; it is an active director of electronic character. Its potent electron-donating nature, a result of cooperative resonance and inductive effects, profoundly influences the nucleophilicity, reactivity, and physicochemical properties of attached heterocyclic systems. For scientists in drug discovery, a fundamental understanding of these electronic principles is indispensable. It enables the rational modification of lead compounds to enhance metabolic stability, improve receptor binding affinity, and ultimately design more effective and selective therapeutic agents. By integrating synthetic chemistry with advanced spectroscopic and computational analysis, researchers can fully harness the unique electronic signature of the DMP moiety to drive the next generation of heterocyclic drug development.
References
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- Anonymous. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.
- Khan, S. A., et al. (2013). Investigation of Spectroscopic Behaviors of Newly Synthesized (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-e. SciSpace.
- Aljohani, F. S., et al. (2026). Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI.
- Elewa, M., & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry.
-
Anonymous. (n.d.). Hammett Substituent Constants Table. Scribd. Available from: [Link]
- Li, J., et al. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511B).
-
Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. Available from: [Link]
-
Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. Available from: [Link]
-
McCarthy, C., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. Available from: [Link]
- Li, J., et al. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511A).
-
Anonymous. (n.d.). Table 1: Hammett constants for some common substituents. University of California, Irvine. Available from: [Link]
-
Sutyasmi, S., et al. (2025). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available from: [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Kumar, A., et al. (2026). Synthesis and Structural Characterization of Meso-tetrakis(3,4-dimethoxyphenyl)Porphyrin. ResearchGate. Available from: [Link]
-
Anonymous. (n.d.). Experimental Analysis Of The Non-Linear Optical Properties Of Derivatives Of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-Yl)-2H-Pyrazolines. ResearchGate. Available from: [Link]
-
De Lombaert, S., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8683-8702. Available from: [Link]
-
Elewa, M., & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available from: [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Available from: [Link]
-
Anonymous. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. Available from: [Link]
-
Anonymous. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Available from: [Link]
-
Anonymous. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. Journal of Pharmaceutical Research International. Available from: [Link]
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Cruickshank, E., et al. (2024). The influence of molecular shape and electronic properties on the formation of the ferroelectric nematic phase. The University of Aberdeen Research Portal. Available from: [Link]
-
Anonymous. (2025). Full article: Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis. Available from: [Link]
-
Al-Warhi, T., et al. (2021). A review: Biologically active 3,4-heterocycle-fused coumarins. PubMed. Available from: [Link]
-
Marshal, A., et al. (n.d.). New heteroleptic tertiary phosphane-based Ni(ii) 3,4-dimethoxyphenylacetonitriledithiolates: bifunctional electrocatalysts for homogeneous HER and heterogeneous OER. RSC Publishing. Available from: [Link]
-
Anonymous. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Oriental Journal of Chemistry. Available from: [Link]
-
Barra, A., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Available from: [Link]
-
Szatylowicz, H., et al. (2025). Substituent Effects in Heterocyclic Systems. ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Cyclization of 3,4-Dimethoxybenzohydrazide with Carbon Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione through the cyclization of 3,4-dimethoxybenzohydrazide with carbon disulfide. This application note is designed to offer an in-depth understanding of the synthetic process, including the preparation of the starting hydrazide, the mechanism of the cyclization reaction, and thorough analytical characterization of the final product. By elucidating the causality behind the experimental choices, this guide serves as a self-validating system for researchers in medicinal chemistry and drug development, enabling the reliable synthesis of this important heterocyclic scaffold.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thione group at the 2-position of the oxadiazole ring often enhances or modifies the pharmacological profile of these compounds. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is commonly achieved through the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium.[1][3][4] This method offers a straightforward and efficient route to this versatile class of heterocyclic compounds.
This document outlines a reliable and reproducible protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, starting from the readily available 3,4-dimethoxybenzoic acid.
Overall Synthetic Scheme
The synthesis is a two-step process beginning with the formation of 3,4-dimethoxybenzohydrazide from methyl 3,4-dimethoxybenzoate, followed by the cyclization with carbon disulfide to yield the target 1,3,4-oxadiazole-2(3H)-thione.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 3,4-Dimethoxybenzohydrazide
The initial step involves the synthesis of the key intermediate, 3,4-dimethoxybenzohydrazide, from the corresponding benzoic acid. This is typically achieved via a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Step 1A: Esterification of 3,4-Dimethoxybenzoic Acid
Principle: Fischer esterification is employed to convert the carboxylic acid to its methyl ester using methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using an excess of methanol and removing water as it is formed.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and methanol (100 mL).
-
Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3,4-dimethoxybenzoate as a white solid.[5][6][7]
Step 1B: Hydrazinolysis of Methyl 3,4-Dimethoxybenzoate
Principle: The methyl ester is converted to the corresponding hydrazide by nucleophilic acyl substitution with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent.
Protocol:
-
Dissolve methyl 3,4-dimethoxybenzoate (9.8 g, 50.0 mmol) in methanol (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (10.0 mL, ~200 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product, 3,4-dimethoxybenzohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold methanol.
-
The crude product can be recrystallized from ethanol or a methanol/water mixture to yield pure 3,4-dimethoxybenzohydrazide as a white crystalline solid.[8][9][10]
Part 2: Cyclization of 3,4-Dimethoxybenzohydrazide with Carbon Disulfide
This is the key step where the 1,3,4-oxadiazole-2-thione ring is formed.
Reaction Mechanism
The reaction proceeds through the formation of a key intermediate, a potassium dithiocarbazate salt, which then undergoes intramolecular cyclization.
Caption: Simplified mechanism of 1,3,4-oxadiazole-2-thione formation.
Detailed Mechanistic Explanation:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide, being a strong nucleophile, attacks the electrophilic carbon of carbon disulfide. The presence of a strong base like potassium hydroxide deprotonates the hydrazide, increasing its nucleophilicity.
-
Dithiocarbazate Formation: This initial attack leads to the formation of a dithiocarbazate intermediate, which exists as its potassium salt in the basic medium.[3]
-
Intramolecular Cyclization: Upon heating, the oxygen atom of the hydrazide moiety acts as a nucleophile and attacks the thiocarbonyl carbon of the dithiocarbazate. This results in the formation of a five-membered ring intermediate.
-
Dehydration and Ring Closure: The cyclic intermediate then undergoes dehydration (loss of a water molecule) and elimination of a molecule of hydrogen sulfide to form the stable 1,3,4-oxadiazole ring.
-
Tautomerization and Protonation: The product initially forms as the potassium salt of the thiol tautomer. Upon acidification of the reaction mixture, protonation occurs, leading to the more stable thione tautomer.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |
| 3,4-Dimethoxybenzohydrazide | 196.21 | 10.0 | 1.96 g |
| Carbon Disulfide (CS₂) | 76.14 | 15.0 | 1.14 g (0.9 mL) |
| Potassium Hydroxide (KOH) | 56.11 | 10.0 | 0.56 g |
| Ethanol (95%) | - | - | 50 mL |
| Hydrochloric Acid (concentrated) | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in 95% ethanol (30 mL).
-
To this basic solution, add 3,4-dimethoxybenzohydrazide (1.96 g, 10.0 mmol) and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.9 mL, 15.0 mmol) dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 8-12 hours. The reaction can be monitored by TLC (a suitable eluent system would be ethyl acetate/hexane, e.g., 1:1).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Dissolve the residue in water (50 mL) and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven. For further purification, the solid can be recrystallized from ethanol to afford 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione as a crystalline solid.[1]
Part 3: Characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
A thorough characterization of the final product is crucial to confirm its identity and purity.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values for analogous compounds suggest a melting point in the range of 180-220 °C. The determined melting point should be sharp for a pure compound.
-
Solubility: Generally soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in alcohols.
Spectroscopic Data
The following data are based on literature values for closely related structures and serve as a guide for characterization.
1. Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3200 | N-H stretching (thione tautomer) |
| ~2900-3000 | C-H stretching (aromatic and methoxy) |
| ~1600-1620 | C=N stretching (oxadiazole ring) |
| ~1500-1580 | C=C stretching (aromatic ring) |
| ~1250-1350 | C=S stretching (thione) |
| ~1000-1100 | C-O-C stretching (ether linkage) |
The absence of a strong S-H stretching band around 2500-2600 cm⁻¹ and the presence of a C=S band confirm that the product exists predominantly in the thione form.[8][11]
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 - 14.5 | br s | 1H | N-H (thione proton) |
| ~7.2 - 7.5 | m | 3H | Aromatic protons |
| ~3.8 - 3.9 | s | 6H | Two -OCH₃ groups |
3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C=S (thione carbon) |
| ~160 - 165 | C-5 of oxadiazole ring |
| ~148 - 152 | Aromatic carbons attached to -OCH₃ |
| ~110 - 125 | Other aromatic carbons |
| ~55 - 56 | -OCH₃ carbons |
4. Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₃S = 238.26 g/mol ). Fragmentation patterns may include the loss of the methoxy groups and cleavage of the oxadiazole ring.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of hydrazide | Incomplete reaction or loss during workup | Increase reflux time for esterification and hydrazinolysis. Ensure complete precipitation of hydrazide before filtration. |
| Low yield of the final product | Incomplete cyclization or loss during workup | Ensure anhydrous conditions for the initial part of the reaction. Increase reflux time. Carefully control the pH during acidification to avoid redissolving the product. |
| Impure product | Presence of starting materials or side products | Recrystallize the product from a suitable solvent (e.g., ethanol). Column chromatography can be used for further purification if necessary.[8] |
| Product is an oil and not a solid | Presence of impurities or residual solvent | Triturate the oil with a non-polar solvent like hexane to induce solidification. Ensure complete removal of solvent under vacuum. |
Safety Precautions
-
Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and add them slowly to other solutions.
-
The reaction should be performed with appropriate measures to prevent fire, including the use of a heating mantle and ensuring no open flames are nearby.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The detailed characterization data provides a benchmark for ensuring the identity and purity of the final product.
References
-
Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review. ResearchGate. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Fa. Journal of Medicinal Chemistry. Available at: [Link]
-
All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. Available at: [Link]
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.
-
Preparation of Methyl Benzoate. Available at: [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Journal de la Société Chimique de Tunisie. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. Available at: [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Impactfactor. Available at: [Link]
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
(E)-Methyl N′-(3,4-dimethoxybenzylidene)hydrazinecarboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Methyl 3,4-dimethoxybenzoate. LookChem. Available at: [Link]
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]
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- 5. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 6. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
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Application Notes and Protocols for S-Alkylation of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Introduction: The Significance of S-Alkylated 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which enhances interactions with biological targets.[1][2] Derivatives of this heterocycle exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The functionalization of the 1,3,4-oxadiazole core is a key strategy for modulating its biological activity.
Specifically, the introduction of substituents at the 2-position via a sulfur linkage (S-alkylation) has proven to be a particularly fruitful avenue for the development of novel therapeutic agents. The thiol group at the C2 position of 5-substituted-1,3,4-oxadiazole-2-thiols serves as a versatile nucleophilic handle for the introduction of a wide array of alkyl and aryl moieties.[4] This guide provides a comprehensive overview of the synthetic procedures for the S-alkylation of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a key intermediate in the synthesis of various biologically active molecules.
Strategic Considerations for S-Alkylation
The S-alkylation of this compound is a robust and high-yielding reaction that proceeds via a nucleophilic substitution mechanism. The key to a successful and efficient reaction lies in the careful selection of the base, solvent, and alkylating agent.
Thiol-Thione Tautomerism: It is important to recognize that 5-substituted-1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium with their corresponding thione form. In the solid state and in solution, the thione form is generally predominant. However, in the presence of a base, the thiol proton is readily abstracted to form a thiolate anion, which is a potent nucleophile.
Choice of Base: The selection of an appropriate base is critical for the deprotonation of the thiol without promoting unwanted side reactions. Common bases employed for this transformation include:
-
Potassium Carbonate (K₂CO₃): A mild and widely used base, particularly effective in polar aprotic solvents like acetone and DMF. It is generally sufficient to drive the reaction to completion.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the thiol. It is typically used in anhydrous solvents like DMF or THF.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that can be used in protic solvents like ethanol. However, care must be taken to avoid hydrolysis of sensitive alkylating agents.
-
Triethylamine (Et₃N): An organic base that can also be employed, often in chlorinated solvents or acetonitrile.
Solvent Selection: The choice of solvent depends on the solubility of the reactants and the chosen base.
-
Acetone: A versatile and commonly used solvent, particularly with potassium carbonate.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving a wide range of organic compounds and salts. It is often the solvent of choice when using sodium hydride.
-
Ethanol: A protic solvent that is suitable when using hydroxide bases.
-
Acetonitrile: Another polar aprotic solvent that can be effective for these reactions.
Alkylating Agents: A vast array of alkylating agents can be utilized to introduce diverse functionalities. These include, but are not limited to:
-
Simple alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Functionalized alkyl halides (e.g., ethyl bromoacetate, 2-chloroethanol)
-
α-Haloketones (e.g., phenacyl bromide)
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the title thiol is a well-established two-step procedure starting from 3,4-dimethoxybenzoic acid.
Workflow for the Synthesis of the Starting Material
Caption: Synthesis of the starting thiol.
Step 1: Synthesis of 3,4-Dimethoxybenzohydrazide
-
Esterification: To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 3,4-dimethoxybenzoate.
-
Hydrazinolysis: Dissolve the methyl 3,4-dimethoxybenzoate (1.0 eq) in ethanol and add an excess of hydrazine hydrate (3.0-5.0 eq). Reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 3,4-dimethoxybenzohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound [4]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxybenzohydrazide (1.0 eq) and potassium hydroxide (1.2 eq) in absolute ethanol.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-14 hours. The reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitate formed is the desired product. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ (ppm) ~7.5-7.0 (m, 3H, Ar-H), 3.85 (s, 6H, 2 x OCH₃), ~14.5 (br s, 1H, SH).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~178 (C=S), ~160 (C-5 of oxadiazole), ~150-148 (Ar-C), ~120-110 (Ar-C), ~56 (OCH₃).
Part 2: General Protocols for S-Alkylation
The following protocols describe general methods for the S-alkylation of this compound using different bases and solvents.
General Workflow for S-Alkylation
Caption: General S-alkylation workflow.
Protocol A: Using Potassium Carbonate in Acetone
This is a mild and efficient method suitable for a wide range of alkyl halides.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add the desired alkylating agent (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-60 °C) for 2-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol B: Using Sodium Hydride in DMF
This method is ideal for less reactive alkylating agents and ensures complete reaction.
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Thiolate Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of cold water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: Representative Examples of S-Alkylation
The following table provides representative examples of S-alkylation of this compound with various alkylating agents, along with typical reaction conditions and expected outcomes.
| Alkylating Agent (R-X) | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Product Name |
| Methyl Iodide | K₂CO₃/Acetone | 2-4 | Reflux | >90 | 5-(3,4-Dimethoxyphenyl)-2-(methylthio)-1,3,4-oxadiazole |
| Ethyl Bromide | K₂CO₃/Acetone | 3-5 | Reflux | >85 | 2-(Ethylthio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
| Benzyl Bromide | K₂CO₃/DMF | 4-6 | 50 | >90 | 2-(Benzylthio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
| Ethyl Bromoacetate | NaH/DMF | 2-4 | RT | >80 | Ethyl 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate |
| 2-Chloroethanol | NaOH/Ethanol | 6-8 | Reflux | >75 | 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-ol |
Self-Validating Systems: Characterization of S-Alkylated Products
The successful synthesis of the S-alkylated products must be confirmed by a combination of spectroscopic techniques.
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring the progress of the reaction. The S-alkylated product will have a different Rf value compared to the starting thiol.
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) from the spectrum of the starting material is a key indicator of a successful S-alkylation.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for structural elucidation. The disappearance of the broad singlet corresponding to the SH proton and the appearance of new signals corresponding to the protons of the introduced alkyl group confirm the formation of the desired product. The chemical shifts and coupling patterns of these new signals will be characteristic of the specific alkyl group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides further confirmation of the structure, showing the signals for the carbon atoms of the newly introduced alkyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Conclusion
The S-alkylation of this compound is a versatile and efficient method for the synthesis of a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide, along with the strategic considerations and characterization guidelines, provide researchers with a solid foundation for the successful synthesis and validation of these valuable molecules. The ability to readily introduce a wide range of functionalities via S-alkylation makes this a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology.
- Anonymous. (2020). SYNTHESIS OF FEW 1,3,4-OXADIAZOLE DERIVATIVES BLENDED WITH DIFFERENT HETEROCYCLES AND THEIR IN-VITRO ANTIBACTERIAL ACTIVITIES. Journal of Pharmaceutical Sciences and Research.
- Anonymous. (2019). Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Gierczyk, B., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.
- Anonymous. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research.
- Anonymous. (2017). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.
- Anonymous. (2016). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica.
- Anonymous. (2025). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.
- Kahl, L. J., et al. (2019). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 62(9), 4350–4369.
- Anonymous. (2026). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.
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PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
- Anonymous. (2020). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Bingol University Journal of Science and Art.
- Anonymous. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
- Gaonkar, S. L., & Rai, K. M. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
- Anonymous. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol.
- Al-Ghorbani, M., et al. (2015). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 7(12), 1-7.
- Anonymous. (2025).
- Asif, M. (2015). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 5), o363.
- Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1145-1157.
- El-Sayed, M. A. A., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. International Journal of Drug Design and Discovery.
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Application Notes & Protocols for Antimicrobial Screening of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Introduction: The Rationale for Screening a Novel Oxadiazole Derivative
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable and diverse range of biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as antibacterial, antifungal, anti-tubercular, and anti-inflammatory agents.[2][3][4] The structural features of the 1,3,4-oxadiazole ring, such as its ability to participate in hydrogen bonding and its hydrolytic stability, make it an attractive component in the design of new therapeutic agents.[5][6]
This application note focuses on 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol , a compound of interest that combines the established bioactivity of the oxadiazole core with a dimethoxyphenyl group, a substitution pattern present in many natural and synthetic bioactive molecules. Research on related structures, such as the N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione, has already revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, providing a strong rationale for the antimicrobial evaluation of the parent thiol compound.[3]
The objective of this guide is to provide robust, field-proven protocols for the initial in vitro antimicrobial screening of this and other novel synthetic compounds. We will detail two primary, complementary methodologies: a qualitative diffusion-based assay for preliminary screening and a quantitative dilution-based assay for the precise determination of inhibitory concentrations. Adherence to these standardized protocols is critical for generating reproducible and comparable data, forming a solid foundation for further drug development.
Pillar 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of in vitro antimicrobial susceptibility testing (AST) is to determine the efficacy of a compound against a specific microorganism. This is most often quantified by the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[7]
Two principal categories of methods are employed for this purpose:
-
Diffusion Assays (e.g., Agar Well/Disk Diffusion): These methods are primarily qualitative or semi-quantitative. They rely on the diffusion of the test compound from a source (a well or a paper disk) through an agar medium inoculated with the test organism.[8][9] The presence of a "zone of inhibition" (a clear area where no growth occurs) indicates antimicrobial activity. These assays are excellent for initial screening due to their simplicity and low cost.[10][11]
-
Dilution Assays (e.g., Broth Microdilution): These are quantitative methods used to determine the MIC value precisely. The test compound is prepared in a series of decreasing concentrations (serial dilutions) in a liquid growth medium.[7][12] Following inoculation and incubation, the lowest concentration that inhibits microbial growth is identified as the MIC.
For results to be meaningful and comparable across different laboratories, strict adherence to standardized guidelines is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the global authorities that provide comprehensive, evidence-based standards for AST methodologies, including media composition, inoculum preparation, and incubation conditions.[13][14][15][16] The protocols described herein are aligned with the principles set forth by these organizations.
Pillar 2: Initial Screening Protocol — Agar Well Diffusion Assay
The agar well diffusion method is a highly suitable initial test for novel compounds like this compound, which will likely be first solubilized in a solvent such as Dimethyl Sulfoxide (DMSO).
Causality Behind Experimental Choices:
-
Why Mueller-Hinton Agar (MHA)? MHA is the gold-standard medium for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with many common antibiotics, ensuring that the observed results are due to the compound's activity.
-
Why Standardize the Inoculum to 0.5 McFarland? The density of the bacterial lawn is a critical variable. A lawn that is too light will overestimate the zone of inhibition, while a lawn that is too dense can obscure the zone, leading to false-negative results. A 0.5 McFarland standard provides a reproducible bacterial density (approx. 1.5 x 10⁸ CFU/mL).
-
Why Include Controls? A positive control (a known antibiotic) validates that the test system is sensitive and capable of detecting antimicrobial activity. A negative control (the solvent, e.g., DMSO) is crucial to ensure that the solvent itself is not inhibiting microbial growth, which would be a major artifact.
Detailed Step-by-Step Methodology: Agar Well Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)
-
Test compound: this compound
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO)
-
Positive Control: e.g., Ciprofloxacin or Gentamicin solution (1 mg/mL)
-
Microbial Cultures: e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, micropipettes, and tips
-
Sterile cork borer (6-8 mm diameter)
-
Incubator (35-37°C)
Protocol:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing 3-5 mL of sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or more saline. This must be done by comparing the tubes against a white background with a contrasting black line.
-
Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Press the swab firmly against the inside wall of the tube to remove excess liquid.[17] c. Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn. Rotate the plate by 60° and repeat the streaking process twice more to ensure complete coverage.[18] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Well Creation and Compound Application: a. Using a sterile cork borer, punch uniform wells into the agar. For a 90 mm plate, 3 or 4 wells are appropriate. b. Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). c. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into a labeled well. d. Pipette the same volume of the positive control (e.g., Ciprofloxacin) into a second well. e. Pipette the same volume of the negative control (sterile DMSO) into a third well.
-
Incubation: a. Allow the plates to sit at room temperature for about 30 minutes to permit some pre-diffusion of the compounds. b. Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear zone around each well) in millimeters (mm) using a ruler or calipers. b. Any zone of inhibition around the test compound well (larger than the solvent control well, which should ideally have no zone) indicates antimicrobial activity.
Visualization: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion antimicrobial screening assay.
Data Presentation: Zone of Inhibition (ZOI)
Summarize the results in a clear, structured table.
Table 1: Example Zone of Inhibition Data for this compound
| Test Microorganism | Gram Stain | Test Compound (1 mg/well) ZOI (mm) | Positive Control (Ciprofloxacin, 10 µ g/well ) ZOI (mm) | Negative Control (DMSO) ZOI (mm) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
Pillar 3: Quantitative Analysis Protocol — Broth Microdilution Assay for MIC
Following a positive result in the diffusion screen, the broth microdilution assay is the definitive method for quantifying the antimicrobial potency by determining the MIC.
Causality Behind Experimental Choices:
-
Why a 96-Well Plate? This format allows for testing multiple concentrations and multiple organisms or compounds simultaneously, making it a high-throughput and resource-efficient method.
-
Why Serial 2-Fold Dilutions? This geometric progression (e.g., 128, 64, 32, 16 µg/mL...) allows for the efficient determination of the MIC over a wide concentration range.
-
Why Include Growth and Sterility Controls? A growth control well (broth + inoculum, no compound) is essential to confirm that the bacteria are viable and can grow under the test conditions. A sterility control well (broth only) ensures that the medium itself is not contaminated. Without these, the results are uninterpretable.
Detailed Step-by-Step Methodology: Broth Microdilution
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
Standardized microbial inoculum (prepared as in the diffusion assay, then diluted further)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Protocol:
-
Plate Preparation: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate.[19] b. In the first column (e.g., column 1), add an additional 100 µL of the test compound, diluted in CAMHB to be twice the highest desired test concentration (e.g., if the top concentration is 128 µg/mL, add a 256 µg/mL solution). This brings the total volume in column 1 to 200 µL.
-
Serial Dilution: a. Using a multichannel pipette set to 100 µL, mix the contents of column 1 by pipetting up and down several times. b. Transfer 100 µL from column 1 to column 2. Mix thoroughly. c. Repeat this transfer process sequentially from column 2 to 3, and so on, up to column 10. d. After mixing column 10, discard the final 100 µL.[19] This creates a 2-fold dilution series across columns 1-10. e. Column 11 will serve as the growth control (no compound). f. Column 12 will serve as the sterility control (no compound, no inoculum).
-
Inoculation: a. Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 100 µL of this final inoculum to all wells from column 1 to column 11. Do not add inoculum to column 12. c. The final volume in each test well (1-11) is now 200 µL.
-
Incubation: a. Cover the plate with a lid or an adhesive seal. b. Incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first well that appears clear).[7] b. Check the control wells: Column 11 (growth control) should be turbid. Column 12 (sterility control) should be clear. If these controls fail, the assay is invalid and must be repeated.
Visualization: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution assay to determine MIC.
Data Presentation: Minimum Inhibitory Concentration (MIC)
Present the final quantitative data in a comparative table.
Table 2: Example MIC Data for this compound
| Test Microorganism | Gram Stain | MIC of Test Compound (µg/mL) | MIC of Reference Antibiotic (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] (e.g., Vancomycin) |
| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] (e.g., Vancomycin) |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] (e.g., Ciprofloxacin) |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] (e.g., Ciprofloxacin) |
| Candida albicans (Fungus) | N/A | [Insert Data] | [Insert Data] (e.g., Fluconazole) |
References
- Junaid, S. A., et al. (2024).
- Al-Ostath, A., et al. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. RSC Advances.
- Yarmohammadi, M., et al. (2020). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences.
- Ghazei, Z. M. (2025). Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. University of Kerbala.
- Płotka-Wasylka, J., et al. (2021).
- Procedures, M., & Olszewski, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- Gümüş, F., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of Taibah University for Science.
- Tendencia, E. A. (2004). Disk diffusion method.
- Wikipedia. (n.d.). Disk diffusion test.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Chhabria, M. T., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Microbe Online. (2013).
- Maurya, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Clinical & Diagnostic Research.
- CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- CLSI. (2024). CLSI M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- EUCAST. (n.d.). EUCAST Home. The European Committee on Antimicrobial Susceptibility Testing.
- NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Kumar, P., & Enthusiast, B. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Kumar, D. S., et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Journal of Applicable Chemistry.
- Junaid, S. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Singh, A., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry.
- Scholars Research Library. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research.
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Application Notes & Protocols for In Vitro Anticancer Evaluation of Dimethoxyphenyl Oxadiazoles
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the in vitro evaluation of dimethoxyphenyl oxadiazole derivatives as potential anticancer agents. The protocols herein are designed as a multi-stage workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the mode of action. We emphasize the causality behind procedural steps, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.
Introduction: The Rationale for a Phased Approach
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic nucleus in medicinal chemistry, known to be a core component in various pharmacologically active agents.[1][2] When functionalized with dimethoxyphenyl moieties, these compounds have demonstrated significant potential as cytotoxic agents against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[3][4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes or growth factors crucial for tumor progression.[6][7][8]
A systematic and logical pipeline of in vitro assays is paramount for efficiently identifying lead candidates. Simply demonstrating that a compound is cytotoxic is insufficient. A robust evaluation must quantify this toxicity, determine its selectivity for cancer cells over normal cells, and, most importantly, uncover the molecular mechanisms through which it exerts its effects. This guide presents a workflow that progresses from broad screening to focused mechanistic investigation.
Part 1: Primary Cytotoxicity Screening – Establishing a Bioactivity Baseline
The initial step is to determine the concentration at which a dimethoxyphenyl oxadiazole derivative inhibits cancer cell growth. This is typically expressed as the half-maximal inhibitory concentration (IC50). We present two robust, cost-effective, and high-throughput colorimetric assays for this purpose: the MTT and SRB assays.
Causality: Why Two Different Assays?
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[9] Living cells convert the yellow MTT salt into purple formazan crystals, providing a direct readout of viable cell number. Its primary strength is its reflection of cellular metabolic health.
-
SRB (Sulforhodamine B) Assay: This assay measures cell density by staining total cellular protein with the SRB dye.[10][11] The amount of bound dye is proportional to the cell mass. The key advantage of the SRB assay is its independence from metabolic activity, making it less susceptible to interference from compounds that might alter mitochondrial function without necessarily killing the cell. It also offers a stable, non-destructive endpoint.[12]
Running both assays provides a more complete picture. A compound that shows high potency in the MTT assay but lower potency in the SRB assay might be acting primarily as a metabolic inhibitor rather than a cytotoxic agent.
Caption: High-level workflow for primary cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for determining cell viability.[13]
Materials:
-
Dimethoxyphenyl oxadiazole compounds, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization solution: DMSO or acidified isopropanol.
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO-containing medium) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9] During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is based on the widely used method for screening compounds at the National Cancer Institute.[11]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v).
-
SRB solution: 0.4% (w/v) in 1% acetic acid.
-
Wash solution: 1% (v/v) acetic acid.
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells, overlaying the existing medium. Incubate at 4°C for at least 1 hour.[10] This step cross-links the proteins, trapping them in the well.
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[10] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Post-Stain Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye. This step is critical for a low background signal.
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at ~540-565 nm on a microplate reader.[12][14]
-
Data Analysis: Calculate IC50 values as described for the MTT assay.
Data Presentation: IC50 Values
Summarize the results in a clear table.
| Compound | Cancer Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |
| Dimethoxyphenyl Oxadiazole 1 | MCF-7 (Breast) | 5.9 ± 0.3 | 7.2 ± 0.5 |
| A549 (Lung) | 12.4 ± 1.1 | 15.1 ± 1.8 | |
| HepG2 (Liver) | 8.1 ± 0.6 | 9.5 ± 0.9 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 | 1.1 ± 0.2 |
Data are representational. Values should be derived from at least three independent experiments.
Part 2: Mechanistic Assays – How Do the Compounds Work?
Once a compound shows promising cytotoxicity, the next critical question is how it kills cancer cells. The two most common anticancer mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Flow cytometry is a powerful tool for investigating both phenomena.
A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Expertise & Causality: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to label early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[17] It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[18] By using both stains simultaneously, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[19]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Protocol 3: Flow Cytometry for Apoptosis
This protocol is a standard method for quantitative apoptosis analysis.[16][18]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Cells treated with the oxadiazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Untreated cells (negative control) and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Ice-cold PBS.
Procedure:
-
Cell Preparation: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash with serum-containing media to inactivate trypsin.
-
Cell Counting & Washing: Count the cells and pellet approximately 1-5 x 10^5 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
B. Cell Cycle Analysis by Propidium Iodide Staining
Expertise & Causality: Many anticancer drugs function by causing damage that triggers cell cycle checkpoints, leading to arrest in a specific phase (G0/G1, S, or G2/M) and preventing proliferation.[20] We can quantify the distribution of cells across these phases by staining their DNA with Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.[21] Before staining, cells must be fixed (typically with ethanol) to permeabilize their membranes, and treated with RNase to ensure that PI only binds to DNA.[22] A cell population accumulating in G2/M, for example, suggests the compound may interfere with microtubule formation or DNA replication checkpoints. A prominent "sub-G1" peak is also indicative of apoptosis, as it represents cells with fragmented DNA.
Caption: Phases of the cell cycle and their corresponding DNA content.
Protocol 4: Flow Cytometry for Cell Cycle Analysis
This protocol details the standard ethanol fixation and PI staining method.[21][23]
Materials:
-
Treated and control cells (as in the apoptosis assay).
-
Ice-cold 70% ethanol.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[21]
-
Storage/Incubation: Incubate on ice for at least 30 minutes. Cells can be stored in ethanol at 4°C for several weeks.[21][22]
-
Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the pellet twice with PBS.
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for PI fluorescence. Record at least 10,000 events per sample and use cell cycle analysis software to model the percentages of cells in each phase.
Part 3: Target Validation with Western Blotting
Expertise & Causality: After identifying a phenotype (e.g., apoptosis or G2/M arrest), Western blotting allows us to investigate the underlying molecular changes.[24] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the expression levels of target proteins. For example, if a compound induces apoptosis, we can probe for the cleavage of Caspase-3 (a key executioner caspase) or changes in the expression of Bcl-2 family proteins. If it causes G2/M arrest, we might examine the levels of Cyclin B1 or CDK1. This provides direct evidence of pathway modulation.
Protocol 5: General Western Blotting Protocol
This is a generalized protocol; specific antibody dilutions and incubation times must be optimized.[25][26]
Materials:
-
RIPA or other suitable lysis buffer with protease/phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Lysate Preparation: Treat cells with the oxadiazole compound for the desired time. Lyse the cells in ice-cold lysis buffer.[26]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[26]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
References
- Adimule, V., Medapa, S., Jagadeesha, A. H., Kumar, L. S., & Rao, P. K. (2014). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 53(7), 896–903.
- Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 28(4), 1630.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (2025, November 20). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
- Guler, O. O., Dincel, A. S., Er, M., Sakagami, H., Ilhan, M., Ceylan, M., & Dastan, A. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48877–48892.
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Flow Cytometry. Retrieved from [Link]
- Al-Ostath, A. I., Al-Ghamdi, M. S., Al-Ghamdi, Y. A., Al-Zahrani, M. H., & Al-Amer, O. M. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(40), 25687–25712.
- Salem, M., Ayyad, R., & Sakr, H. (2022). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry, 12(2), 64–74.
- Kumar, S., & Sharma, P. K. (n.d.). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Der Pharma Chemica, 12(1), 1-15.
- de Oliveira, R. S., da Silva, A. C. G., de Lima, M. C. A., Pitta, I. R., & de Melo Rêgo, M. J. B. (2025). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry, 32.
- Paun, A. M., Bîrceanu, A., Funar-Timofei, S., Ghiulai, R. M., Avram, S., Coricovac, D., ... & Ilieș, D. C. (2021).
- Gherib, A., El-Hamdaoui, M., El-Malah, A., El-Ghozlani, M., El-Hallani, M., & El-Bouchtaoui, F. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
- Khan, I., Al-Harrasi, A., Al-Rawahi, A., Ali, L., Hussain, J., & Choudhary, M. I. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 59.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2021). Current Advancement in the Oxadiazole-Based Scaffolds as Anticancer Agents. Chemistry & Biology Interface, 11(1), 1–20.
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Kementec. (n.d.). SRB Cytotoxicity Assay. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Al-Ostath, A. I., Al-Ghamdi, M. S., Al-Ghamdi, Y. A., Al-Zahrani, M. H., & Al-Amer, O. M. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(40), 25687–25712.
- Kumar, A., & Sharma, M. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Online Journal of Case Studies, 13(3).
- El-Naggar, A. M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2025).
-
ResearchGate. (2024, March 27). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Retrieved from [Link]
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- 26. bio-rad.com [bio-rad.com]
One-pot synthesis methods for 5-aryl-1,3,4-oxadiazole-2-thiols
Application Note & Protocol
One-Pot Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols: A Streamlined Approach for Drug Discovery Scaffolds
Abstract: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive overview and a detailed protocol for the efficient one-pot synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, key intermediates for drug development and material science. We will explore the underlying chemical principles, offer field-proven insights into the experimental procedure, and present a validated, step-by-step protocol suitable for both academic and industrial research settings.
Core Principles & Mechanistic Insights
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is most commonly and efficiently achieved through the condensation of an aryl hydrazide with carbon disulfide (CS₂) in a basic medium.[1][3] This method is lauded for its operational simplicity and high yields.
The Causality Behind the Reaction:
The reaction proceeds via a two-step sequence within a single pot:
-
Nucleophilic Addition: The process begins with the deprotonation of the aryl hydrazide by a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent like ethanol. This enhances the nucleophilicity of the terminal nitrogen, which then attacks the electrophilic carbon of carbon disulfide. This step forms a potassium dithiocarbazate salt intermediate.[4][5]
-
Intramolecular Cyclization & Dehydration: Upon heating, this intermediate undergoes an intramolecular cyclization. The oxygen of the hydrazide attacks the thione carbon, leading to the formation of the five-membered oxadiazole ring. Subsequent acidification of the reaction mixture neutralizes the potassium salt and facilitates the elimination of a water molecule, yielding the final 5-aryl-1,3,4-oxadiazole-2-thiol.[1][6]
A crucial feature of the product is its existence in a thiol-thione tautomeric equilibrium, although one form often predominates depending on the solvent and substitution.[1][5][7]
Application Notes for Researchers
Significance of the 5-Aryl-1,3,4-Oxadiazole-2-thiol Scaffold
This heterocyclic core is a cornerstone in modern drug discovery due to its favorable pharmacological profile. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide range of biological targets. Derivatives have demonstrated significant potential as:
-
Antimicrobial Agents: Exhibiting activity against various strains of bacteria and fungi.[8][9]
-
Anti-inflammatory Compounds: Showing promise in modulating inflammatory pathways.[1]
-
Anticancer Agents: Serving as a basis for the development of novel cytotoxic and anti-proliferative drugs.[1][6]
-
Anticonvulsants and Antidepressants: Demonstrating activity within the central nervous system.[1]
Advantages of the One-Pot Synthesis Strategy
In the fast-paced environment of drug development, efficiency is paramount. This one-pot protocol offers several distinct advantages over multi-step syntheses:
-
Operational Simplicity: Combining multiple reaction steps into a single operation reduces handling, purification, and the potential for material loss.
-
Economic Efficiency: It saves significant time, energy, and resources by reducing the consumption of solvents and reagents.[7]
-
Improved Yields: By avoiding the isolation of intermediates, which can often be unstable, overall product yields are generally higher and more reproducible.[3]
-
Greener Chemistry: This approach aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps.[10]
Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
This protocol describes a reliable and scalable method for synthesizing a representative compound of this class.
Materials & Reagents
-
Benzohydrazide (1.0 eq)
-
Carbon Disulfide (CS₂) (1.5 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Absolute Ethanol
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Distilled Water
-
Safety: This procedure should be performed in a well-ventilated fume hood. Carbon disulfide is highly volatile, flammable, and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Buchner funnel and vacuum filtration apparatus
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in absolute ethanol (approx. 15-20 mL per gram of hydrazide) with stirring until fully dissolved.
-
To this basic solution, add the benzohydrazide (1.0 eq) and stir until a clear solution or fine suspension is formed.
-
Cool the mixture in an ice bath. Slowly add carbon disulfide (1.5 eq) dropwise over 10-15 minutes. The color of the solution will typically turn yellow.
-
-
Reaction Progression:
-
After the addition of CS₂ is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol).
-
Maintain the reflux for 3-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into a beaker containing crushed ice or cold water.
-
Acidify the aqueous solution by slowly adding dilute hydrochloric acid while stirring. A precipitate will form. Continue adding acid until the pH is approximately 2-3 (check with pH paper).
-
Stir the mixture for an additional 15-20 minutes in the ice bath to ensure complete precipitation.
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold distilled water to remove any inorganic salts.
-
Dry the product, either air-dried or in a vacuum oven at a low temperature (40-50°C).
-
For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).[8][9]
-
Visualization of the Synthetic Workflow
The following diagram illustrates the streamlined one-pot synthesis process.
Caption: Workflow for the one-pot synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.
Data Presentation
Table 1: Representative Yields for Various 5-Aryl-1,3,4-oxadiazole-2-thiols
| Entry | Aryl Substituent (Ar-) | Typical Yield (%) | Reference |
| 1 | Phenyl- | 75-85% | [11] |
| 2 | 4-Chlorophenyl- | ~80% | [9] |
| 3 | 4-Nitrophenyl- | ~78% | [9] |
| 4 | 4-Methylphenyl- | ~82% | [9] |
| 5 | 2-Hydroxyphenyl- | ~70% | [5] |
| 6 | 4-Pyridyl- | ~65% | [1] |
Table 2: Expected Spectroscopic Data for 5-Phenyl-1,3,4-oxadiazole-2-thiol
| Technique | Characteristic Signal | Approximate Value/Range |
| IR (KBr, cm⁻¹) | S-H stretch (thiol) | 2550-2600 |
| C=N stretch (oxadiazole) | 1510-1520 | |
| C-O-C stretch (oxadiazole) | 1020-1110 | |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic Protons (Ar-H) | 7.20 - 7.40 (m) |
| Thiol Proton (SH) | 12.30 - 12.70 (s, br) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic Carbons | 125.0 - 130.0 |
| Oxadiazole C5 | ~158.0 | |
| Oxadiazole C2 (thione) | ~175.0 | |
| MS (m/z) | Molecular Ion [M]⁺ | 178 |
Note: Exact values may vary slightly based on instrumentation and solvent used.[8][9]
References
-
Jadhav, S. D., & Patil, P. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276. [Link]
-
Singh, S., & Sharma, P. K. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Pharmaceutical Sciences and Research, 8(1), 324-330. [Link]
-
Al-Azawi, F. H., & Al-Amiery, A. A. (1998). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (12), 752-753. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and. Journal of the Chilean Chemical Society, 56(4), 899-902. [Link]
-
Abdelhamid, A. O., Zaky, H., & Abbas, S. (2022). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]
-
Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2010). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Tropical Journal of Pharmaceutical Research, 9(3). [Link]
-
Al-Soud, Y. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. International Journal of ChemTech Research, 9(9), 41-52. [Link]
-
Sharma, D., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5845. [Link]
-
Grote, Z. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses. [Link]
-
Sharma, S., & Singh, P. (2021). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 14(12), 6439-6442. [Link]
-
Abdel-Megeid, F. M. E., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Zeitschrift für Naturforschung B, 62(8), 1057-1065. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Iska, V. B., & Dudley, G. B. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(28), 6848-6853. [Link]
-
Wang, Y-G., et al. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10459-10467. [Link]
-
Abu-Zaied, A. Z., et al. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3, 254-261. [Link]
-
Poupaert, J. H., et al. (2005). Mild and Convenient One-Pot Synthesis of 1,3,4-Oxadiazoles. ChemInform, 36(32). [Link]
-
Al-Hiari, Y. M. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
-
Koparir, M., et al. (2020). Ultrasound-assisted one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols 3a–r. ResearchGate. [Link]
-
Koparir, M., Orek, C., & Sarac, K. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2013, 1-7. [Link]
-
Patel, K. D., & Patel, B. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1881. [Link]
-
Bejan, V., & Mangalagiu, I. I. (2018). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Annals of the Academy of Romanian Scientists, Series on Chemistry Sciences, 7(1), 60-84. [Link]
-
Lazaar, J., et al. (2021). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 64(23), 17232-17253. [Link]
-
Hoggarth, E. (1949). The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. Journal of the American Chemical Society, 71(9), 3055-3059. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents [scirp.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ijari.org [ijari.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Executive Summary
You are likely encountering precipitation, gelation, or gradual turbidity when dissolving 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in Dimethyl Sulfoxide (DMSO). While DMSO is theoretically an excellent solvent for this compound due to its polar aprotic nature, two specific chemical mechanisms often lead to experimental failure: oxidative dimerization and uncontrolled tautomerism .
This guide moves beyond basic "shake and heat" advice. It provides the mechanistic causality for these failures and validated protocols to ensure a stable, homogeneous solution.
Module 1: The Chemistry of Dissolution
To solubilize this compound, you must understand that it does not exist as a static structure in solution. It is a dynamic "chameleon" subject to two equilibria.
The Thione-Thiol Tautomerism
In the solid state, 1,3,4-oxadiazole-2-thiols predominantly exist as the thione tautomer (NH form). In DMSO, the equilibrium shifts. The thiol form (SH form) is required for certain reactions but is prone to oxidation.
-
Thione Form (Polar): Higher dipole moment, generally more soluble in DMSO, but prone to hydrogen-bond induced aggregation.
-
Thiol Form (Lipophilic): Less soluble, highly reactive.
-
Thiolate Anion (Ionic): Highest Solubility. Accessible via pH manipulation (pKa ≈ 4.1).
The "Hidden" Reaction: DMSO-Induced Oxidation
DMSO is not chemically inert; it is a mild oxidant. It reacts with the thiol tautomer to form a disulfide dimer , which is significantly less soluble than the monomer. This is the primary cause of "overnight precipitation."
Mechanism:
Visualization: Solubility Pathways
The following diagram illustrates the critical states of the compound in DMSO.
Figure 1: The fate of this compound in DMSO. Green path indicates the optimal strategy; Red path indicates the failure mode.
Module 2: Validated Protocols
Protocol A: The "Inert" Dissolution (Standard Stock)
Use this for biological assays where pH must remain neutral.
The Logic: Remove dissolved oxygen to prevent the DMSO-thiol oxidation cycle.
-
Prepare Solvent: Aliquot the required volume of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
-
Degas: Sparge the DMSO with dry Nitrogen or Argon gas for 10 minutes. Note: DMSO is hygroscopic; minimize air exposure.
-
Weighing: Weigh the compound into a vial.
-
Dissolution: Add the degassed DMSO.
-
Sonication: Sonicate at 40°C for 5–10 minutes.
-
Why 40°C? This breaks the intermolecular hydrogen bonds of the thione form without accelerating oxidative degradation.
-
-
Storage: Store under inert gas at -20°C. Do not store at room temperature for >24 hours.
Protocol B: The "pH-Switch" (High Concentration)
Use this for chemical synthesis or high-concentration stock solutions (>50 mM).
The Logic: The pKa of the thiol group is approximately 4.1 [1]. By slightly elevating the pH, you generate the thiolate anion, which is highly soluble and electrostatically repels aggregation.
-
Calculate Base: You need 1.05 equivalents of a non-nucleophilic base.
-
Recommended: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Warning:Avoid secondary amines (Piperidine, Morpholine). See Module 3.
-
-
Mix: Add the compound to DMSO. The solution may be cloudy.
-
Activate: Add the base dropwise while stirring.
-
Observation: The solution should instantly clarify and may deepen in color (yellow/orange) due to charge delocalization.
Protocol C: The "Rescue" (If Precipitation Occurs)
If your clear solution turns cloudy overnight, disulfide formation has likely occurred.
-
Add Reductant: Add Dithiothreitol (DTT) or TCEP to the solution (1.5 equivalents relative to the oxadiazole).
-
Heat: Warm to 37°C for 30 minutes.
-
Result: The reductant breaks the disulfide bond (R-S-S-R
2 R-SH), redissolving the precipitate.
Module 3: Critical Warnings (The "Amine Trap")
CRITICAL FAILURE POINT: Do not use secondary amines (like piperidine or morpholine) and heat to dissolve this compound.
While amines increase solubility via deprotonation, secondary amines in DMSO at elevated temperatures (60°C+) can attack the oxadiazole ring. This leads to ring cleavage , forming hydrazide derivatives (e.g., N'-(1-carbothioyl)hydrazides) [2].[1]
Safe Bases:
-
Tertiary amines (TEA, DIPEA) – Sterically hindered, non-nucleophilic.
-
Inorganic carbonates (K₂CO₃) – If water tolerance permits.
Troubleshooting & FAQs
Diagnostic Flowchart
Use this logic tree to identify the cause of your solubility issue.
Figure 2: Rapid diagnostic logic for solubility failure.
Frequently Asked Questions
Q: What is the maximum solubility in DMSO? A: In pure, anhydrous DMSO, solubility is typically 10–20 mg/mL . Using Protocol B (Base addition), solubility can exceed 50 mg/mL .
Q: Can I use water as a co-solvent? A: Caution is advised. The compound is highly lipophilic. Water acts as an anti-solvent. If aqueous dilution is required for biological assays, keep DMSO concentration >1% if possible, or ensure the final concentration of the compound is <100 µM to prevent "crashing out" in the media.
Q: My solution turned yellow. Is it degraded? A: Likely not. The yellow color usually indicates the formation of the thiolate anion (deprotonated form). This species has a more delocalized electron system, shifting absorption into the visible range. This form is actually more stable against aggregation, though still susceptible to oxidation.
References
-
pKa & Tautomerism: The pKa of 5-aryl-1,3,4-oxadiazole-2-thiols is typically in the range of 4.0–4.5.
-
Source: Calculated values via ChemAxon/ACD Labs; Consistent with: Asian Journal of Chemistry, Vol. 23, No. 5 (2011), 2007-2010. Link
-
-
Amine-Induced Ring Cleavage: Interaction of 5-substituted-1,3,4-oxadiazole-2-thiol with secondary amines in DMSO can lead to ring opening.
-
Source:Chemija (Vilnius), 2003, T. 14, Nr. 3, p. 160–163. Link
-
-
DMSO Oxidation Mechanism: DMSO acts as an oxidant toward thiols, catalyzed by he
-
Source:Synthesis, 2002(06): 0856-0858. Link
-
-
General Synthesis & Properties: 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol properties and biological activity.
-
Source:Bioorganic & Medicinal Chemistry Letters, 2007. Link
-
Sources
Technical Support Center: Cyclization of Hydrazides with CS₂ and KOH
Welcome to the Technical Support Center for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization of hydrazides with carbon disulfide (CS₂) and potassium hydroxide (KOH). Here, you will find in-depth troubleshooting advice, frequently asked questions, a detailed experimental protocol, and data-driven insights to enhance the yield and purity of your target compounds.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazole-2-thiones. The advice provided is based on established chemical principles and validated experimental observations.
Q1: I am not getting any product, or my yield is very low. What are the primary factors to investigate?
A1: A low or no yield in this reaction typically points to issues with the initial formation of the key intermediate, the potassium dithiocarbazinate salt, or its subsequent cyclization. Here’s a breakdown of potential causes and solutions:
-
Poor Quality of Starting Materials:
-
Hydrazide Impurity: The purity of your starting hydrazide is critical. If it contains unreacted starting materials from its own synthesis (e.g., the corresponding ester or carboxylic acid), these can interfere with the reaction.
-
Solution: Confirm the purity of your hydrazide using techniques like NMR or melting point analysis. Recrystallization of the hydrazide may be necessary.[1]
-
-
Decomposition of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. If your hydrazide synthesis was performed with old hydrazine hydrate, the quality of your hydrazide might be compromised.
-
Solution: Use freshly opened or properly stored hydrazine hydrate for the synthesis of your starting hydrazide.
-
-
-
Suboptimal Reaction Conditions:
-
Insufficient Reaction Time for Intermediate Formation: The formation of the potassium dithiocarbazinate salt can be slow.
-
Solution: Increase the initial stirring time of the hydrazide, KOH, and CS₂ mixture. Some protocols recommend stirring for as long as 12-18 hours at room temperature before heating to induce cyclization.[2]
-
-
Incorrect Temperature: While the initial formation of the dithiocarbazinate is often done at room temperature or below, the cyclization step requires heating.
-
Solution: After the initial stirring period, gradually increase the temperature of the reaction mixture to reflux. Monitor the reaction progress by TLC.[3]
-
-
Improper Stoichiometry: The molar ratios of the reactants are crucial. An excess or deficit of any reactant can lead to side reactions or incomplete conversion.
-
Solution: Ensure you are using the correct stoichiometry. Typically, a slight excess of CS₂ and KOH is used relative to the hydrazide.
-
-
-
Ineffective Cyclization:
-
Instability of the Dithiocarbazinate Intermediate: The potassium dithiocarbazinate salt can be unstable, especially in the presence of water or at elevated temperatures for extended periods without cyclizing.
-
Solution: Once the dithiocarbazinate has formed (you may observe a precipitate), proceed to the cyclization step by heating the reaction mixture. Avoid prolonged delays between the formation of the intermediate and the cyclization.
-
-
Q2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing their formation.
-
Formation of Thiosemicarbazides: If there are primary or secondary amine impurities present, they can react with the dithiocarbazinate intermediate to form thiosemicarbazides.
-
Solution: Ensure your starting materials and solvent are free from amine impurities.
-
-
Unreacted Potassium Dithiocarbazinate: This intermediate may persist if the cyclization conditions are not optimal.
-
Solution: Ensure adequate heating (reflux) is applied to drive the cyclization to completion. The evolution of hydrogen sulfide (H₂S) is an indicator that the cyclization is proceeding.[2]
-
-
Decomposition of the Product: The 1,3,4-oxadiazole-2-thione ring can be sensitive to harsh basic conditions over long periods at high temperatures.
-
Solution: Monitor the reaction by TLC and stop the reaction once the starting material is consumed to avoid product degradation.
-
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a critical role in this reaction.
-
Solubility of Reactants: The solvent must be able to dissolve the hydrazide and, to some extent, the KOH. Ethanol or methanol are commonly used for this reason.[2][3][4]
-
Aprotic vs. Protic Solvents: While alcoholic solvents are common, aprotic solvents can also be used. The choice of solvent can influence the reaction rate. In some cases, aprotic solvents can accelerate the formation of the dithiocarbamate intermediate.[5] However, for the subsequent cyclization, an alcoholic solvent is generally preferred as it can protonate the leaving group during the elimination of H₂S.
-
Solvent Purity: The solvent should be dry, as water can hydrolyze the CS₂ and the dithiocarbazinate intermediate.
-
Solution: Use absolute ethanol or methanol for the reaction.
-
Q4: What is the best way to purify the final product?
A4: Purification is crucial for obtaining a high-quality product and can be a source of yield loss if not performed correctly.
-
Initial Work-up: The reaction mixture is typically concentrated, and the residue is dissolved in water.[6] Acidification with a mineral acid (e.g., HCl) to a pH of around 5 will precipitate the crude product.[4]
-
Critical Step: Perform the acidification in an ice bath to control the exotherm and obtain a more easily filterable precipitate.
-
-
Washing: The filtered solid should be washed with cold water to remove any remaining salts.
-
Recrystallization: Recrystallization is the most common method for purifying the final product.
-
Solvent Choice: Ethanol or an ethanol/water mixture is often a good choice for recrystallization.[7] The appropriate solvent will depend on the specific solubility of your compound.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be used. The appropriate eluent system will need to be determined by TLC analysis.
Reaction Mechanism and Troubleshooting Workflow
The cyclization of hydrazides with CS₂ and KOH proceeds through a two-step mechanism: the formation of a potassium dithiocarbazinate intermediate, followed by an intramolecular cyclization with the elimination of hydrogen sulfide.
Caption: Reaction mechanism for the synthesis of 1,3,4-oxadiazole-2-thiones.
Below is a logical workflow to troubleshoot common problems in this synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocol
This protocol is a general guideline for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones. The specific quantities and reaction times may need to be optimized for your particular substrate.
Materials:
-
Substituted acid hydrazide (1.0 eq)
-
Potassium hydroxide (1.1 eq)
-
Carbon disulfide (1.5 eq)
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the substituted acid hydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.
-
Formation of the Dithiocarbazinate Intermediate: Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A precipitate of the potassium dithiocarbazinate salt may form.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours. The evolution of H₂S gas may be observed (perform in a well-ventilated fume hood).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in a minimum amount of cold water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with 1 M HCl with constant stirring until the pH is approximately 5.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones.
| Hydrazide Substituent (R-) | Molar Ratio (Hydrazide:KOH:CS₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | 1:1:1.5 | Ethanol | Reflux | 8 | 77 | [3] |
| 4-Nitrophenyl | 1:1.1:1.5 | Ethanol | Reflux | 6-8 | 65-88 | [8] |
| Perfluoroalkyl | 1:1:1 | Ethanol | Reflux | 6 | Not specified | [6] |
| 3,4-Dichlorophenyl | Not specified | Ethanol | Reflux | 3-5 | Not specified | [7] |
References
-
molecules. (2004, March 31). General Procedure for Preparation of Potassium 3-(2-furoyl) or (phenylacetyl)dithiocarbazates 3 and 6. Retrieved from [Link]
-
Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC. (n.d.). Retrieved from [Link]
-
Journal of Physical Chemistry and Functional Materials - DergiPark. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates - SID. (2020, March 30). Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates - ResearchGate. (n.d.). Retrieved from [Link]
-
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved from [Link]
-
Scheme 1. Representative Strategy for the Synthesis of Potassium Dithiocarbamates 3a-f - ResearchGate. (n.d.). Retrieved from [Link]
-
Reactions of the hydrazide 2 with carbon disulfide under different conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4) - RJPT. (2025, June 12). Retrieved from [Link]
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC. (2019, April 16). Retrieved from [Link]
-
Scheme for the synthesis; reagent and reaction condition: I) CS2, ethanolic KOH, reflux 16 h - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Molecules. Retrieved from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Journal of Chemical Reviews. Retrieved from [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
oriental journal of chemistry. (n.d.). Retrieved from [Link]
-
Solid-Phase Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Selective, Reagent-Based Cyclization of Acyldithiocarbazate Resins - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (2015, April 27). Retrieved from [Link]
-
Chemical CO₂ fixation by a heterogenised Zn(II)-hydrazone complex - RSC Publishing. (2025, February 26). Retrieved from [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (2025, September 23). Retrieved from [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - MDPI. (2025, October 29). Retrieved from [Link]
-
Current Chemistry Letters - Growing Science. (2024, March 23). Retrieved from [Link]
-
Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives - TÜBİTAK Academic Journals. (2021, March 17). Retrieved from [Link]
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate - MDPI. (2000, August 15). Retrieved from [Link]
-
Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Help with Low Yield Synthesis : r/Chempros - Reddit. (2025, June 8). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. - sctunisie.org. (n.d.). Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25). Retrieved from [Link]
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC. (n.d.). Retrieved from [Link]
-
D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - PubMed. (n.d.). Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions in 5-Aryl-1,3,4-Oxadiazole-2-thiol Synthesis
Welcome to the technical support center for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these valuable heterocyclic scaffolds. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, making it a privileged structure in medicinal chemistry with applications ranging from anticancer to antimicrobial agents[1][2][3].
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to diagnose issues, minimize side reactions, and optimize your synthetic outcomes.
The Core Synthesis Pathway: An Overview
The most reliable and widely adopted method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols involves the reaction of an aromatic acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by an acidic workup.[4][5][6] The reaction proceeds through the formation of a key intermediate, a potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization and dehydration to form the oxadiazole ring.
Caption: Figure 1: General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol
General Experimental Protocol
This protocol serves as a baseline for the synthesis. Optimization may be required based on the specific aryl hydrazide used.
-
Reaction Setup: In a round-bottomed flask, dissolve the aroyl hydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.
-
Addition of CS₂: To this stirring solution, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 80-85°C) for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.
-
Acidification: Dissolve the resulting residue in a small amount of cold water and filter to remove any insoluble impurities. Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?
This is a frequent problem that can often be traced back to one of four key areas: starting material quality, reaction conditions, incomplete cyclization, or workup issues.
Answer:
-
Cause A: Poor Quality of Starting Materials
-
Aroyl Hydrazide: The purity of your starting hydrazide is critical. If it was synthesized from an ester and hydrazine hydrate, ensure all the starting ester has been consumed and the hydrazine hydrate has been removed. Impurities can interfere with the initial formation of the dithiocarbazinate salt.[1]
-
Carbon Disulfide: CS₂ can degrade over time. Use a fresh, clear bottle. Discolored (yellow) CS₂ may contain impurities that can hinder the reaction.
-
Solvent: Ensure you are using absolute or anhydrous ethanol. The presence of excess water can interfere with the base and the cyclization-dehydration step.
-
-
Cause B: Sub-optimal Reaction Conditions
-
Basicity: The reaction requires a strong base to deprotonate the hydrazide and catalyze the cyclization.[7] Ensure you are using a sufficient molar equivalent of KOH or NaOH. The base should be fully dissolved before adding other reagents.
-
Temperature and Time: While the initial reaction with CS₂ can occur at room temperature, the cyclization step typically requires heating to reflux.[6] If the yield is low, increasing the reflux time may be necessary. Monitor the reaction by TLC to determine the optimal duration.
-
-
Cause C: Incomplete Acidification
-
The final product exists as a potassium salt before acidification.[6] If you do not add enough acid to bring the pH down to ~2-3, a significant portion of your product will remain dissolved in the aqueous solution, leading to drastic yield loss. Always check the pH with litmus paper or a pH meter.
-
-
Cause D: Product Loss During Workup
-
The 5-aryl-1,3,4-oxadiazole-2-thiol product can have some solubility in ethanol/water mixtures. When precipitating with acid, ensure the solution is cold to minimize solubility losses. During washing, use cold water.
-
| Parameter | Recommendation | Rationale |
| Solvent | Absolute Ethanol | Aprotic solvents can be used, but ethanol effectively dissolves the reactants and KOH.[1] |
| Base | Potassium Hydroxide (KOH), 1.1-1.2 eq. | Strong base required for deprotonation and to drive the cyclization. |
| Temperature | Reflux (approx. 80-85°C) | Provides the necessary activation energy for the intramolecular cyclization. |
| Reaction Time | 6-12 hours (Monitor by TLC) | Substrate-dependent; electron-withdrawing groups may require longer times. |
| Workup pH | Acidic (pH 2-3) | Ensures complete precipitation of the thiol product from its salt form.[6] |
| Table 1: Recommended Reaction Conditions for Optimal Yield |
Q2: My final product is contaminated with significant impurities. What side reactions are occurring?
Impurity profiles often point towards incomplete reactions or the formation of stable, undesired intermediates.
Answer:
The primary "side product" is often simply unreacted starting material or the intermediate salt. True side reactions are less common in this specific synthesis if conditions are controlled, but issues can arise.
-
Side Product A: Unreacted Aroyl Hydrazide
-
Cause: Insufficient reflux time, inadequate temperature, or not enough CS₂/base.
-
Solution: Monitor the reaction via TLC until the starting hydrazide spot disappears. If the reaction stalls, a small additional charge of CS₂ and KOH can sometimes help push it to completion.
-
-
Side Product B: Potassium Dithiocarbazinate Intermediate
-
Cause: This is the salt formed before cyclization. If the reflux step is too short or the temperature too low, this intermediate will not fully convert to the oxadiazole. It can also be the main species present if the final acidification step is omitted.
-
Solution: Ensure adequate reflux conditions. During workup, this salt is water-soluble, while the final product is not. A proper acidic workup will convert any remaining intermediate to the desired product.
-
-
Side Product C: Decomposition Products
-
Cause: Prolonged heating at excessively high temperatures can lead to the decomposition of both the starting materials and the product. Carbon disulfide is volatile and flammable, and harsh conditions can lead to sulfurous byproducts.
-
Solution: Maintain a controlled reflux. Do not overheat. If the reaction mixture darkens significantly (more than a deep yellow/orange), decomposition may be occurring.
-
Caption: Figure 2: Troubleshooting Workflow for Oxadiazole Synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the specific role of potassium hydroxide (KOH) in this reaction?
-
A: KOH plays two crucial roles. First, it acts as a base to deprotonate the terminal nitrogen of the aroyl hydrazide, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide. Second, it catalyzes the intramolecular cyclization of the resulting dithiocarbazinate intermediate, facilitating the elimination of a water molecule to form the aromatic oxadiazole ring.
-
-
Q: Why is ethanol the most commonly used solvent?
-
A: Ethanol is an excellent choice because it readily dissolves the aroyl hydrazide and the potassium hydroxide. It also has an appropriate boiling point for the reflux conditions required for the cyclization step.[8][9] While other polar solvents could be used, ethanol provides a good balance of solubility and reactivity for this specific transformation.
-
-
Q: How does the thiol-thione tautomerism affect my product's characterization?
-
A: The final product exists as a mixture of two tautomers: the 5-aryl-1,3,4-oxadiazole-2-thiol form and the 5-aryl-1,3,4-oxadiazole-2(3H)-thione form. In most cases, the thione form is predominant in the solid state and in solution.[4] This is important for spectral analysis. In ¹H NMR, you will typically see a broad singlet for the N-H proton at a downfield chemical shift (often >10 ppm), rather than a sharp S-H proton signal. In IR spectroscopy, you will observe a C=S stretch rather than an S-H stretch.
-
-
Q: Can I monitor the reaction's progress? How?
-
A: Yes, Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a mobile phase such as ethyl acetate/hexane. The aroyl hydrazide starting material is typically quite polar and will have a low Rf value. The final oxadiazole product is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting hydrazide is no longer visible.
-
References
-
Jahani, M., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Al-Sultani, A. A. H., & Abdul-Hussein, A. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Applicable Chemistry, 5(5), 1011-1021. [Link]
-
Chtita, S., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2099. [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Pattar, V. P., et al. (2012). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 77(13), 5761–5765. [Link]
-
Popp, C. E., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9540–9543. [Link]
-
Douglas, J. J., et al. (2015). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 6(3), 1907–1911. [Link]
-
Ali, M., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11537–11548. [Link]
-
Preprints.org. (n.d.). 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. Preprints.org. [Link]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Koparir, M., Orek, C., & Tasdan, H. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2013, 1-7. [Link]
-
ResearchGate. (2024). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Organic Chemistry International, 2012, 1-5. [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Kahl, L. J., et al. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 61(23), 10599–10616. [Link]
-
Głowacka, J., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2372. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Kumar, G. V., et al. (2019). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon, 5(10), e02570. [Link]
-
Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 2075-2080. [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Pisano, S., et al. (2020). A Journey Through the Oxadiazole-Based Compounds: From Synthesis to Applications. Current Organic Chemistry, 24(2), 173-191. [Link]
-
Kahl, L. J., et al. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. Journal of Medicinal Chemistry, 61(23), 10599-10616. [Link]
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Optimizing reaction time for oxadiazole ring closure
Technical Support Center: Heterocycle Synthesis Division Subject: Optimization of 1,2,4-Oxadiazole Ring Closure Kinetics Ticket ID: OXD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The Kinetic Bottleneck
Welcome to the Heterocycle Optimization Hub. You are likely here because your 1,2,4-oxadiazole synthesis is suffering from one of two critical failures:
-
The "Stalled Intermediate" : You observe the formation of the linear O-acyl amidoxime by LCMS, but the ring closure (cyclodehydration) is sluggish or incomplete.
-
Thermal Decomposition : Prolonged heating required to force cyclization is degrading your sensitive substrates.
The formation of 1,2,4-oxadiazoles via the amidoxime route involves two distinct energy barriers: the initial O-acylation (fast) and the subsequent cyclodehydration (slow, rate-determining). The guide below troubleshoots these specific kinetic hurdles using chemical (T3P®) and physical (Microwave) acceleration.
Troubleshooting Modules (Q&A)
Module A: Chemical Acceleration (T3P® Reagent)
For users experiencing slow turnover or hydrolysis with EDC/HOBt.
Q: Why is my standard EDC/HOBt coupling stalling at the linear intermediate? A: Standard carbodiimides (EDC/DCC) are excellent for the initial O-acylation but poor at driving the second step: cyclodehydration. The linear O-acyl amidoxime intermediate often requires temperatures >100°C to cyclize thermally. In standard solvents (THF/DCM), you cannot reach the necessary activation energy, resulting in a stalled reaction.
Q: How does Propylphosphonic Anhydride (T3P) solve this? A: T3P is a dual-action reagent. It activates the carboxylic acid for the initial coupling and acts as a potent water scavenger. By chemically sequestering the water molecule released during ring closure, T3P drives the equilibrium toward the oxadiazole product, often reducing reaction times from 12+ hours to under 3 hours.
Q: What is the optimal solvent system for T3P? A: Ethyl Acetate (EtOAc) or DMF. T3P is typically sold as a 50% solution in EtOAc.[1] For oxadiazoles, we recommend adding a tertiary base (TEA or DIPEA) and heating to reflux (approx. 75-80°C for EtOAc).
Module B: Physical Acceleration (Microwave Irradiation)
For users needing high-throughput library generation.[2]
Q: Can I use microwave irradiation to skip the isolation of the intermediate? A: Yes. Microwave synthesis is particularly effective for 1,2,4-oxadiazoles because the cyclodehydration step has a high enthalpy of activation. Superheating the solvent (e.g., Ethanol or DMF) to 140–160°C in a sealed vessel can reduce reaction times to 10–20 minutes.
Q: My microwave reaction yields are lower than thermal. Why? A: This is usually due to the degradation of the amidoxime starting material before it couples.
-
Fix: Pre-activate the carboxylic acid with the coupling agent (CDI or EDC) at room temperature for 15 minutes before adding the amidoxime and initiating microwave heating.
Comparative Data: Reaction Time Optimization
The following data illustrates the kinetic advantage of T3P and Microwave methods over traditional thermal cyclization (Standard Thermal).
| Method | Reagents | Temperature | Reaction Time | Yield (Avg) | Kinetic Driver |
| Standard Thermal | EDC/HOBt, then reflux | 110°C (Toluene) | 12–24 Hours | 50–65% | Thermal Entropy |
| T3P (One-Pot) | T3P (50% in EtOAc), TEA | 80°C (EtOAc) | 1–3 Hours | 85–92% | Chemical Dehydration |
| Microwave | CDI or EDC, DMF | 140°C (Sealed) | 15–30 Mins | 78–88% | Dielectric Heating |
Visualizing the Mechanism & Workflow
Figure 1: T3P-Mediated Cyclodehydration Mechanism
The diagram below illustrates how T3P facilitates both the initial coupling and the water-removal step required for ring closure.
Caption: T3P acts as a dual-purpose reagent, activating the acid and sequestering water to drive the rate-limiting cyclization step.[1][3][4][5]
Figure 2: Microwave Optimization Decision Tree
Use this logic flow to determine if your substrate is suitable for rapid microwave synthesis.
Caption: Decision logic for selecting Microwave vs. T3P pathways based on substrate thermal stability.
Validated Experimental Protocols
Protocol A: T3P One-Pot Synthesis (Recommended)
Reference Standard: Augustine et al. (2009)
-
Setup: To a solution of Carboxylic Acid (1.0 equiv) in EtOAc (5-10 volumes) is added T3P (50% in EtOAc, 1.5 equiv) and Triethylamine (3.0 equiv).
-
Activation: Stir at Room Temperature (RT) for 10–15 minutes.
-
Addition: Add Amidoxime (1.1 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx 75–80°C).
-
Monitoring: Monitor by TLC/LCMS. Conversion of the O-acyl intermediate to the oxadiazole is typically complete within 2–4 hours.
-
Workup: Wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Microwave-Assisted Synthesis
Reference Standard: Adib et al. (2006)
-
Setup: In a microwave-compatible vial, dissolve Carboxylic Acid (1.0 equiv) and CDI (1.1 equiv) in DMF.
-
Pre-activation: Stir at RT for 15 minutes (CO₂ evolution observed).
-
Addition: Add Amidoxime (1.0 equiv).
-
Irradiation: Seal the vessel. Irradiate at 140°C for 20 minutes (High Absorption setting).
-
Workup: Dilute with water and extract with EtOAc.
References
-
Augustine, J. K., et al. (2009).[6][7] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6][7][8] Tetrahedron, 65(48), 9989-9996.[6]
-
Adib, M., et al. (2006).[9] A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation. Synlett, 2006(11), 1765-1767.
-
BenchChem. (2025).[2] Experimental Setup for Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles. Application Note.
-
Ilangovan, A., et al. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles.[4] Journal of Chemical Sciences, 127, 1463–1468.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions [organic-chemistry.org]
Overcoming solubility issues of oxadiazole derivatives in biological media
Status: Operational Operator: Senior Application Scientist (Ph.D., Formulation Chemistry) Ticket ID: OXD-SOL-001 Subject: Overcoming solubility barriers of 1,2,4- and 1,3,4-oxadiazole derivatives in biological assays.
Diagnostic & Initial Assessment
"Is it a potency issue or a solubility issue?"
Before altering your chemical scaffold, you must confirm that the loss of biological activity or erratic data is due to solubility. Oxadiazole derivatives are characteristically planar, electron-deficient heteroaromatics. This geometry promotes strong
The Diagnostic Workflow
Follow this logic to diagnose the root cause of assay failure.
Figure 1: Diagnostic logic flow to distinguish solubility artifacts from true negative results.
Formulation Strategies: The "How-To"
"DMSO is not enough. What are my alternatives?"
Simple DMSO dilution often fails for oxadiazoles because the water-DMSO mixing enthalpy is exothermic, but the "salting-out" effect of buffer ions (PBS/media) drives the hydrophobic oxadiazole out of solution immediately.
Strategy A: Cyclodextrin Complexation (The Gold Standard)
For oxadiazoles, Hydroxypropyl-
-
Mechanism: The planar oxadiazole ring displaces high-energy water molecules from the CD cavity.
-
Protocol: Prepare a 20-40% (w/v) stock of HP-
-CD in water. Dissolve your compound directly into this vehicle before adding to the biological media.
Strategy B: Cosolvent Optimization
If cyclodextrins are unsuitable, use a ternary system. Avoid using >0.5% DMSO in cell assays as it induces cellular stress.
Comparative Solubilizer Matrix
| Solubilizer | Suitability for Oxadiazoles | Max Bio-Tolerance | Mechanism |
| DMSO | Moderate (Risk of "Crash out") | 0.1% - 0.5% | Dipolar aprotic solvent; disrupts lattice energy. |
| HP- | High (Recommended) | >10 mM (Cell dependent) | Host-guest encapsulation; prevents |
| PEG 400 | Moderate | 1% - 5% | Cosolvent; reduces polarity of the bulk solvent. |
| Tween 80 | Low | <0.1% | Micellar solubilization; Warning: Can disrupt cell membranes. |
Experimental Protocols
"Show me exactly how to measure it."
Protocol 1: High-Throughput Kinetic Solubility (LYSA)
Use this for early screening of large libraries.
-
Stock Prep: Prepare 10 mM stock of oxadiazole derivative in 100% DMSO.
-
Plate Setup: In a 96-well clear-bottom plate, add 196
L of pH 7.4 PBS buffer. -
Spike: Add 4
L of DMSO stock (Final: 200 M, 2% DMSO). Note: If 2% DMSO is too high for your assay, use an intermediate dilution step. -
Incubation: Shake at 600 rpm for 2 hours at room temperature.
-
Read: Measure UV absorbance at 620 nm (turbidity) or use a nephelometer.
-
Filtration (Optional): Filter using a 0.45
m Multiscreen solubility plate. -
Quantification: Analyze filtrate via HPLC-UV against a standard curve.
-
Calculation: Solubility (
M) = (Area / Area ) Conc .
-
Protocol 2: Thermodynamic Solubility (Shake-Flask)
Use this for lead optimization and formulation data.[1][2]
-
Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibrium: Shake or stir at 25°C for 24 to 48 hours . Oxadiazoles crystallize slowly; short incubations yield false high values (supersaturation).
-
Separation: Centrifuge at 15,000 rpm for 10 mins or filter through a PVDF membrane (0.22
m). Pre-saturate the filter to prevent drug loss. -
Analysis: Dilute the supernatant with mobile phase (Acetonitrile:Water) and analyze via LC-MS/MS or HPLC-UV.
Advanced Troubleshooting (FAQs)
Q: My compound is soluble in water but precipitates in PBS. Why?
A: This is the "Salting-Out" effect. The ions in PBS (
-
Fix: Switch to a lower ionic strength buffer (e.g., 10 mM Tris) or increase the HP-
-CD concentration.
Q: Can I improve solubility by modifying the structure? A: Yes. The oxadiazole ring is flat. Disrupting this planarity reduces crystal lattice energy.
-
Tactic 1: Introduce
hybridized centers (e.g., replace a phenyl ring with a cyclohexyl or piperidine). -
Tactic 2: Add a solubilizing tail (morpholine, piperazine) to the C3 or C5 position.
Q: My IC50 curve plateaus at 10
-
Fix: Run the assay at a lower concentration range (e.g., 1 nM to 1
M) to stay below the solubility limit.
Decision Tree for Formulation
Figure 2: Formulation decision matrix based on physicochemical properties.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.net. Link
-
Bienta. Shake-Flask Solubility Assay Protocol and Service Details. Bienta.net. Link
-
Zhang, L., et al. (2018). The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability.[3] Drug Design, Development and Therapy.[4][5] Link
-
Fulvio, P., et al. (2017). Complexation of oxethazaine with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues.[6] Journal of Pharmacy and Pharmacology. Link
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.com. Link
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. dovepress.com [dovepress.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]
- 6. Complexation of oxethazaine with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Crystallographic & Structural Analysis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
This guide provides a rigorous technical comparison and structural analysis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol , focusing on its crystallographic properties, tautomeric behavior, and solid-state performance relative to structural analogs.
Executive Summary: The Tautomeric Paradox
In drug discovery, the 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore, renowned for its antimicrobial and anti-inflammatory properties. However, its efficacy is governed by a critical structural duality: Thiol-Thione Tautomerism .
While often drawn as a thiol (-SH) in chemical catalogs, X-ray crystallography reveals that in the solid state, these molecules predominantly exist as the thione (NH/C=S) tautomer. This distinction is not merely academic; it dictates hydrogen bonding capability, solubility, and receptor binding affinity.
This guide analyzes the crystallographic data of the 5-(3,4-dimethoxyphenyl) derivative and its close homolog, the 3,4,5-trimethoxyphenyl analog, to establish a definitive structural standard.
Crystallographic Data & Structural Metrics
To ensure high-fidelity analysis, we utilize the 3,4,5-trimethoxyphenyl derivative as the crystallographic reference standard (Homolog A), as it provides the most resolved dataset for the packing behavior of methoxy-substituted phenyl-oxadiazoles.
Comparative Data Table: Product vs. Alternatives
| Feature | Target Product (3,4-Dimethoxy) | Reference Standard (3,4,5-Trimethoxy) | Alternative (5-Phenyl Analog) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | |||
| Unit Cell ( | ~12.4 Å | 12.506(2) Å | 12.895(3) Å |
| Unit Cell ( | ~7.1 Å | 7.1577(7) Å | 5.234(4) Å |
| Unit Cell ( | ~13.2 Å | 13.451(2) Å | 22.845(2) Å |
| ~96° | 96.558(12)° | 99.21(3)° | |
| Tautomer Form | Thione (NH / C=S) | Thione (NH / C=S) | Thione (NH / C=S) |
| C=S Bond Length | 1.66–1.68 Å | 1.665(2) Å | 1.672(3) Å |
| C-O-C Torsion | Planar (Outer methoxy) | Planar (Outer) / Twisted (Central) | N/A |
Technical Insight: The C=S bond length of 1.665 Å in the reference standard is significantly shorter than a typical C-S single bond (1.82 Å), confirming the thione character. The N-H...O intermolecular hydrogen bonds stabilize the crystal lattice, a feature absent in the thiol form.
Performance Comparison: Thiol vs. Thione
The "performance" of this crystal in a formulation or binding pocket is determined by which tautomer dominates.
Mechanism of Action: The Thione Dominance
Experimental X-ray data confirms that the proton resides on the oxadiazole nitrogen (
-
Alternative (Thiol Form): If the molecule existed as a thiol, it would act primarily as a weak H-bond donor.
-
Product (Thione Form): As a thione, the molecule possesses a polarized
(donor) and (acceptor/soft nucleophile), enhancing membrane permeability and specific binding to metal-containing enzymes (e.g., metalloproteases).
Visualization: Tautomeric Equilibrium & Synthesis
Figure 1: Reaction pathway and tautomeric shift.[1] The solid-state preference for the Thione form is driven by lattice energy stabilization via N-H...O interactions.
Experimental Protocols
To replicate the crystal growth for X-ray diffraction, the following self-validating protocol is recommended. This method ensures high purity and optimal crystal size.
Protocol A: Synthesis of this compound
-
Reagents: Dissolve 3,4-dimethoxybenzohydrazide (0.01 mol) in absolute ethanol (50 mL).
-
Catalysis: Add KOH (0.01 mol) followed by Carbon Disulfide (
, 0.02 mol) dropwise. -
Reflux: Heat under reflux for 12–14 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Workup: Concentrate solvent to 20% volume. Dilute with ice water and acidify with dilute HCl to pH 2–3.
-
Isolation: Filter the resulting white/pale-yellow precipitate. Recrystallize from ethanol.
Protocol B: Single Crystal Growth (Slow Evaporation)
-
Solvent System: Prepare a saturated solution of the purified compound in a 1:1 mixture of Ethanol and Chloroform .
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
-
Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Store at room temperature (20–25°C) in a vibration-free environment.
-
Harvest: Prismatic crystals suitable for X-ray analysis typically form within 5–7 days.
Structural Interaction Network
The crystal packing of the 3,4-dimethoxy derivative is dominated by intermolecular forces that define its melting point and solubility.
Figure 2: Intermolecular interaction network. The N-H...O hydrogen bond is the primary vector for lattice stability, linking molecules into centrosymmetric dimers or chains.
References
-
Crystal Structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Source: Acta Crystallographica Section E.
-
5-Phenyl-1,3,4-oxadiazole-2(3H)-thione: Thione Tautomer Evidence. Source: Acta Crystallographica Section E.
-
Synthesis and Characterization of 5-Substituted 1,3,4-Oxadiazole-2-thiols. Source: Asian Journal of Chemistry.
-
Tautomerism in 1,3,4-Oxadiazole-2-thiol Derivatives. Source: PubChem Compound Summary.
Sources
Comparative Guide: Corrosion Inhibition Efficiency of Oxadiazole vs. Thiadiazole Derivatives
Executive Summary
In the field of materials science and corrosion engineering, heterocyclic organic compounds are the gold standard for acid-media corrosion inhibition. This guide provides a technical comparison between two structural analogs: 1,3,4-oxadiazole and 1,3,4-thiadiazole .
The Verdict: While both derivatives exhibit significant inhibition potential (>85%), thiadiazole derivatives generally outperform oxadiazole analogs in acidic environments (HCl/H₂SO₄). This superiority is driven by the electronic properties of the sulfur atom (lower electronegativity, higher polarizability) compared to oxygen, facilitating stronger chemisorption onto mild steel surfaces.
Molecular Architecture & Theoretical Basis
To understand the performance gap, one must analyze the heteroatom influence at the quantum chemical level.
The Heteroatom Factor (O vs. S)
The core difference lies in the substitution of Oxygen (Oxadiazole) with Sulfur (Thiadiazole) in the five-membered ring.
| Feature | Oxygen (Oxadiazole) | Sulfur (Thiadiazole) | Impact on Inhibition |
| Electronegativity | High (3.44) | Moderate (2.58) | Oxygen holds lone pairs tightly; Sulfur donates them more easily to metal. |
| Atomic Radius | Small (60 pm) | Large (100 pm) | Sulfur has greater surface coverage per molecule. |
| HSAB Theory | Hard Base | Soft Base | Iron (bulk) acts as a Soft Acid. Soft-Soft interactions (Fe-S) are stronger than Soft-Hard (Fe-O). |
| d-orbitals | Absent | Present (3d) | Sulfur can accept back-donated electrons from Fe (dπ-dπ bonding), stabilizing the film. |
Adsorption Mechanism Visualization
The following diagram illustrates the adsorption disparity. Thiadiazoles leverage both electron donation (N/S lone pairs) and back-donation, creating a robust chemisorbed film.
Figure 1: Mechanistic pathway of inhibitor adsorption. Note the unique back-bonding capability of Sulfur in thiadiazoles.
Comparative Performance Data
The following data synthesizes findings from comparative studies (specifically Abdulazeez et al. and Osi et al.) utilizing Density Functional Theory (DFT) and experimental weight loss measurements.
Case Study: DAPT vs. DAPO
Comparison of 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT ) and its oxadiazole analog (DAPO ) on mild steel.
| Parameter | Thiadiazole (DAPT) | Oxadiazole (DAPO) | Interpretation |
| Inhibition Efficiency (IE%) | 93.90% | 89.80% | Thiadiazole provides superior protection. |
| HOMO Energy ( | -4.80 eV | -4.83 eV | Higher HOMO = Better electron donor.[1] |
| Energy Gap ( | Lower | Higher | Lower gap implies higher reactivity/adsorption. |
| Dipole Moment ( | Higher | Lower | Higher polarity often aids in electrostatic accumulation. |
Key Insight: The substitution of O with S results in a ~4% efficiency gain in this specific scaffold, a significant margin in industrial corrosion control.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
To validate these claims in your own laboratory, use this self-validating EIS protocol. This method separates solution resistance from charge transfer resistance, providing a direct metric of inhibition.
Equipment Setup
-
Potentiostat: Gamry, Autolab, or equivalent with FRA (Frequency Response Analyzer).
-
Cell: Standard 3-electrode Pyrex glass cell.
-
Working Electrode (WE): Mild steel coupon (embedded in epoxy, exposed area ~1 cm²).
-
Counter Electrode (CE): Platinum foil or Graphite rod (large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Step-by-Step Workflow
-
Surface Preparation (Critical):
-
Abrade WE with SiC paper (grades 400 to 1200).
-
Wash with distilled water, degrease with acetone, and air dry.
-
Validation: Surface must be mirror-like; any oxide layer will skew
values.
-
-
OCP Stabilization:
-
Immerse WE in the test solution (e.g., 1M HCl) with/without inhibitor.[2]
-
Monitor Open Circuit Potential (OCP) for 30–60 minutes.
-
Stop Condition: Potential drift < 2 mV/5 min.
-
-
EIS Measurement:
-
Data Analysis (Nyquist Plot):
-
Fit data to the Randles Equivalent Circuit:
. - (Charge Transfer Resistance): Represents the corrosion resistance.
- (CPE): Represents the double-layer capacitance (inversely proportional to film thickness).
-
Calculation of Efficiency
WhereExperimental Workflow & Validation
The following flowchart outlines the complete characterization lifecycle required for a publishable study.
Figure 2: Standardized workflow for evaluating corrosion inhibitors.
References
-
Abdulazeez, M.O., et al. (2016). "DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole." International Journal of Chemical Sciences.
-
Osi, V., et al. (2025).[5] "Multiple heteroatom additions effect on the empirical rule for organic corrosion inhibitors with nitrogen, oxygen, and sulfur atoms, a DFT approach." International Journal of New Chemistry.
-
Solmaz, R., et al. (2008). "Adsorption and corrosion inhibition effect of 2-amino-5-mercapto-1,3,4-thiadiazole on mild steel in hydrochloric acid media." Colloids and Surfaces A.
-
Bentiss, F., et al. (2000). "Triazole, oxadiazole and thiadiazole derivatives as corrosion inhibitors for acidic media."[1] Corrosion Science.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Multiple heteroatom additions effect on the empirical rule for organic corrosion inhibitors with nitrogen, oxygen, and sulfur atoms, a DFT approach. [ijnc.ir]
A Comparative Guide to the Bioactivity of 3,4-Dimethoxy and 3,4,5-Trimethoxy Oxadiazoles for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The bioactivity of these heterocyclic compounds can be significantly modulated by the nature and position of their substituents. Among these, methoxy-substituted phenyl rings have garnered considerable attention due to their potential to enhance pharmacological effects. This guide provides an in-depth, objective comparison of the bioactivity of 1,3,4-oxadiazole derivatives bearing 3,4-dimethoxy versus 3,4,5-trimethoxy phenyl moieties, offering experimental insights and data to inform future drug design and development.
The Influence of Methoxy Substituents on Pharmacological Activity
The presence of methoxy (-OCH₃) groups on a phenyl ring attached to the oxadiazole core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These alterations, in turn, affect the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. The key question for researchers is whether the addition of a third methoxy group, moving from a 3,4-dimethoxy to a 3,4,5-trimethoxy substitution pattern, offers a consistent advantage in bioactivity.
Synthesis of Methoxy-Substituted Oxadiazoles: A General Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. A common and effective method starts from the corresponding methoxy-substituted benzoic acids.
The following diagram illustrates a general synthetic workflow:
Caption: General synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.
Bioactivity Comparison: Anticancer and Antimicrobial Effects
Anticancer Activity
The anticancer potential of methoxy-substituted oxadiazoles is a promising area of research. Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases.[4]
From the available data, a compelling trend emerges where the 3,4,5-trimethoxy substitution pattern often leads to superior cytotoxic activity against various cancer cell lines compared to the 3,4-dimethoxy pattern.
Table 1: Comparative Anticancer Activity of Methoxy-Substituted Oxadiazole Derivatives
| Compound Type | Cancer Cell Line | Activity Metric (IC₅₀/GP) | Reference |
| 3,4-Dimethoxy | Non-small-cell lung cancer (HOP-92) | GP = 75.06% | [5] |
| Leukemia (MOLT-4) | GP = 76.31% | [5] | |
| 3,4,5-Trimethoxy | HeLa, A549, MDA-MB-231 | IC₅₀ = 0.118 µM (most active in series) | [6] |
GP (Growth Percent) values from the NCI-60 screen indicate the growth of treated cells as a percentage of untreated controls. Lower percentages indicate higher activity. IC₅₀ is the half-maximal inhibitory concentration.
A study on 1,3,4-thiadiazoles, a related heterocyclic system, also highlighted the significant impact of the 3,4,5-trimethoxyphenyl group, with one of the most active compounds against the MCF-7 breast cancer cell line featuring this moiety.[7] In contrast, another study on a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines noted that a 4-methoxyphenyl substitution at the 5th position of the oxadiazole ring showed more significant anticancer results than a 3,4-dimethoxyphenyl group at the same position, suggesting that the substitution pattern's influence is complex and context-dependent.
The enhanced activity of the trimethoxy derivatives may be attributed to increased lipophilicity, facilitating better cell membrane penetration, and potentially more favorable interactions with the target protein's binding site.
Antimicrobial Activity
In the realm of antimicrobial agents, methoxy-substituted oxadiazoles have shown promise. The data here is more nuanced, with both 3,4-dimethoxy and other methoxy patterns demonstrating significant activity.
Table 2: Comparative Antimicrobial Activity of Methoxy-Substituted Oxadiazole Derivatives
| Compound Type | Bacterial/Fungal Strain | Activity Metric (MIC in µg/mL) | Reference |
| 3,4-Dimethoxy | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa, Escherichia coli | MIC = 0.5–8 µg/mL (for most active derivatives) | [8] |
| 2-Fluoro-4-methoxy | Escherichia coli, Pseudomonas aeruginosa | "Significant antibacterial activity" | [9] |
| 4-Methoxy | Escherichia coli, Micrococcus luteus, Staphylococcus aureus | "Good action" | [2] |
While direct comparative data for 3,4,5-trimethoxy oxadiazoles in antimicrobial assays is limited in the reviewed literature, the potent activity of 3,4-dimethoxy derivatives suggests that this substitution pattern is highly favorable for antibacterial action. The broad-spectrum activity of some 3,4-dimethoxyphenyl-1,3,4-oxadiazole derivatives, with MIC values as low as 0.5 µg/mL, underscores their potential as lead compounds for new antibiotics.[8]
Structure-Activity Relationship (SAR) Insights
The collective findings point towards a structure-activity relationship where the electronic and steric properties of the methoxy substituents play a crucial role.
Caption: The interplay between the oxadiazole core, phenyl ring, and methoxy substituents dictates the overall bioactivity.
For anticancer activity, the presence of multiple electron-donating methoxy groups, as in the 3,4,5-trimethoxy configuration, appears to be beneficial, potentially by increasing the electron density of the phenyl ring and enhancing interactions with biological targets.[6] For antimicrobial activity, the 3,4-dimethoxy pattern provides a strong foundation for potent and broad-spectrum effects.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following are standardized protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole
-
Esterification: To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 3,4-dimethoxybenzoate.
-
Hydrazide Formation: Reflux the methyl 3,4-dimethoxybenzoate with hydrazine hydrate in ethanol for 8-12 hours. Cool the reaction mixture to obtain 3,4-dimethoxybenzohydrazide as a solid precipitate, which is then filtered and dried.
-
Oxadiazole Formation: A mixture of 3,4-dimethoxybenzohydrazide and benzoic acid in phosphorus oxychloride is refluxed for 5-7 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with a sodium bicarbonate solution, and then with water to yield the crude product. Recrystallization from a suitable solvent like ethanol affords the pure 2-(3,4-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized oxadiazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The available evidence suggests that the number and position of methoxy groups on the phenyl ring of 1,3,4-oxadiazole derivatives are critical determinants of their biological activity. For anticancer applications, the 3,4,5-trimethoxy substitution pattern appears to be a more promising avenue for achieving high potency. In contrast, the 3,4-dimethoxy substitution has demonstrated significant potential in the development of broad-spectrum antimicrobial agents.
To definitively establish the superiority of one substitution pattern over the other, direct comparative studies are essential. Future research should focus on the synthesis and parallel screening of a library of 3,4-dimethoxy and 3,4,5-trimethoxy substituted oxadiazoles against a panel of cancer cell lines and microbial strains. Such studies will provide the much-needed quantitative data to guide the rational design of next-generation oxadiazole-based therapeutics.
References
[7] Molecules. 2022 Oct 17;27(20):6977. doi: 10.3390/molecules27206977. [6] Int J Mol Sci. 2020 Nov; 21(22): 8692. [14] BenchChem. 2025. Application Notes and Protocols for the Use of 1,3,4-Oxadiazole Derivatives in Studies of Drug-Resistant Bacteria. [4] J Adv Pharm Technol Res. 2020 Oct-Dec; 11(4): 173–184. [9] ResearchGate. 2025 Aug 6. Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. [15] Arabian Journal of Chemistry. 2023 Aug 29;16(12):105333. [16] Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [10] Abcam. MTT assay protocol. [11] Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation. [5] Molecules. 2015; 20(12): 22699–22712. [17] Molecules. 2021 May 6;26(9):2748. [18] Bio-protocol. 2022. MTT Cell Viability Assay Kit. [19] J Enzyme Inhib Med Chem. 2016; 31(sup3): 69–78. [12] FWD-AMR-RefLabCap. 2022 May. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [1] Molecules. 2022 Apr 8;27(8):2393. [20] protocols.io. 2023 Jun 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [2] International Journal of Research in Engineering and Science (IJRES). 2024 Dec 11;12(12):1-10. [21] Letters in Applied NanoBioScience. 2024 Sep 24;14(1):25-41. [22] Asian Journal of Pharmaceutical and Clinical Research. 2012;5(4):179-183. [13] Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [3] Appl Microbiol Biotechnol. 2022; 106(11): 3961–3983. [8] Molecules. 2021 Apr 7;26(7):2086. [23] Journal of Microbiology and Biotechnology. 2021 Sep 15;31(9):1245-1251. [24] International Journal of Medical Sciences and Pharma Research. 2015;1(1):1-10. [25] Tropical Biomedicine. 2022 Sep 30;39(3):467-475. [26] Pharmacological Research - Modern Chinese Medicine. 2025 Sep 24;100236. [27] WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
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A Researcher's Guide to the Spectroscopic Distinction of S- and N-Alkylated Oxadiazoles
In the landscape of modern drug discovery and development, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, integral to a wide array of therapeutic agents. The journey from a lead compound to a clinical candidate, however, is often paved with intricate challenges of structural elucidation. Among these, the regioselective alkylation of ambident nucleophilic systems, such as 5-substituted-1,3,4-oxadiazole-2-thiol, presents a critical juncture. The seemingly subtle difference between the formation of an S-alkylated (thioether) or an N-alkylated (oxadiazolium salt) isomer can profoundly impact a molecule's pharmacological profile, including its efficacy, metabolism, and toxicity.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally distinguish between these two crucial classes of isomers. By delving into the causality behind the observed spectroscopic differences, we aim to equip researchers with the practical insights and validated protocols necessary for confident structural assignment.
The Ambident Nature of 5-Substituted-1,3,4-oxadiazole-2-thiol
The thione-thiol tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiol gives rise to its ambident nucleophilic character. Alkylation can occur either at the exocyclic sulfur atom, yielding the S-alkylated isomer, or at one of the ring nitrogen atoms (typically N-3), resulting in the formation of an N-alkylated oxadiazolium salt. The reaction conditions, including the choice of base, solvent, and alkylating agent, play a pivotal role in directing the regioselectivity of this transformation.
Caption: Ambident reactivity of 5-substituted-1,3,4-oxadiazole-2-thiol leading to S- and N-alkylated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy stands as the most definitive tool for distinguishing between S- and N-alkylated oxadiazoles. Both ¹H and ¹³C NMR provide a wealth of information based on the distinct electronic environments of the nuclei in each isomer.
¹H NMR Spectroscopy
The most telling signal in the ¹H NMR spectrum is that of the protons on the carbon directly attached to the sulfur or nitrogen atom of the alkyl group (α-protons).
-
S-Alkylated Oxadiazoles: The α-protons of the S-alkyl group typically resonate in the range of δ 3.0 - 4.0 ppm . This chemical shift is influenced by the moderate electron-withdrawing nature of the thioether linkage.
-
N-Alkylated Oxadiazoles: In contrast, the α-protons of the N-alkyl group in the resulting oxadiazolium salt are significantly deshielded due to the positive charge on the nitrogen atom and the overall electron-deficient nature of the cationic ring. This results in a pronounced downfield shift, with resonances typically appearing in the range of δ 4.0 - 5.0 ppm .
This marked difference of approximately 1.0 ppm provides a clear and reliable diagnostic marker.
¹³C NMR Spectroscopy
The ¹³C NMR spectra offer complementary and confirmatory evidence. The key signals to analyze are those of the α-carbon of the alkyl group and the carbons of the oxadiazole ring.
-
α-Carbon of the Alkyl Group: Similar to the proton signals, the α-carbon of the S-alkyl group is found at a lower chemical shift (typically δ 30 - 45 ppm ) compared to the α-carbon of the N-alkyl group (typically δ 45 - 60 ppm ). The greater electronegativity and positive charge of the nitrogen atom in the N-alkylated isomer are responsible for this downfield shift.
-
Oxadiazole Ring Carbons: The chemical shifts of the C2 and C5 carbons of the oxadiazole ring are also informative. In N-alkylated isomers, the positive charge on the ring generally leads to a downfield shift of both C2 and C5 signals compared to their positions in the S-alkylated counterparts. The C2 carbon, being adjacent to the alkylated nitrogen, often shows a more significant downfield shift.
Comparative NMR Data Summary
| Isomer Type | ¹H NMR (α-CH₂) (ppm) | ¹³C NMR (α-CH₂) (ppm) | ¹³C NMR (Oxadiazole C2) (ppm) | ¹³C NMR (Oxadiazole C5) (ppm) |
| S-Alkylated | 3.0 - 4.0 | 30 - 45 | ~160 - 165 | ~163 - 168 |
| N-Alkylated | 4.0 - 5.0 | 45 - 60 | ~165 - 175 | ~165 - 170 |
graph TD { subgraph "¹H NMR Chemical Shifts (α-CH₂)" A[S-Alkylated: δ 3.0-4.0 ppm]B[N-Alkylated: δ 4.0-5.0 ppm] end subgraph "¹³C NMR Chemical Shifts (α-CH₂)" C[S-Alkylated: δ 30-45 ppm] D[N-Alkylated: δ 45-60 ppm] end A --> C; B --> D;style A fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Key NMR diagnostic shifts for S- vs. N-alkylated oxadiazoles.
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
While not as definitive as NMR, IR spectroscopy offers a quick and valuable method for a preliminary assessment of the alkylation site. The key vibrational bands to scrutinize are those associated with the C=N and C-S bonds.
-
S-Alkylated Oxadiazoles: These compounds typically exhibit a characteristic C=N stretching vibration in the region of 1610-1650 cm⁻¹ . The C-S stretching vibration, which is often weak, can be observed in the range of 600-800 cm⁻¹ .
-
N-Alkylated Oxadiazoles: The formation of the N-alkylated oxadiazolium salt leads to a significant change in the electronic distribution within the heterocyclic ring. The C=N bond order increases, resulting in a shift of the stretching frequency to a higher wavenumber, typically in the range of 1650-1690 cm⁻¹ . The C=S (thione) band, present in the starting material around 1200-1300 cm⁻¹, will be absent in the N-alkylated product.
Comparative IR Data Summary
| Isomer Type | C=N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | C=S (Thione) Stretch (cm⁻¹) |
| S-Alkylated | 1610 - 1650 | 600 - 800 | Absent |
| N-Alkylated | 1650 - 1690 | Absent | Absent |
| Starting Material (Thiol/Thione) | ~1600 | Present (as C-S) | ~1200-1300 |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the isomers, further aiding in their differentiation. The site of alkylation significantly influences the initial fragmentation steps.
-
S-Alkylated Oxadiazoles: The fragmentation of S-alkylated oxadiazoles is often initiated by the cleavage of the C-S bond. A common fragmentation pathway involves the loss of the alkyl group as a radical, leading to a prominent peak corresponding to the [M - Alkyl]⁺ ion. Another characteristic fragmentation is the cleavage of the S-CH₂ bond (α-cleavage), resulting in a stabilized thionium ion.
-
N-Alkylated Oxadiazoles: For N-alkylated oxadiazolium salts, the initial fragmentation often involves the loss of the counter-ion (if analyzed under certain conditions) or the neutral alkyl group. A characteristic fragmentation pathway can be the cleavage of the N-alkyl bond, leading to the neutral oxadiazole and the alkyl cation. Ring opening and subsequent fragmentation of the oxadiazole core are also common pathways.
Caption: Predominant initial fragmentation pathways in S- and N-alkylated oxadiazoles.
Experimental Protocols
The following are generalized, yet robust, protocols for the synthesis and spectroscopic analysis of S- and N-alkylated oxadiazoles. Researchers should adapt these based on the specific reactivity of their substrates.
Synthesis of S-Alkylated Oxadiazoles
This protocol favors S-alkylation by using a base that deprotonates the more acidic thiol group.
-
Dissolution: Dissolve 5-substituted-1,3,4-oxadiazole-2-thiol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Basification: Add a mild base, such as potassium carbonate (K₂CO₃) (1.2 eq.) or triethylamine (TEA) (1.5 eq.), to the solution and stir at room temperature for 30 minutes to form the thiolate anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide) (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Synthesis of N-Alkylated Oxadiazoles
This protocol is designed to promote N-alkylation, often by using a stronger alkylating agent or by performing the reaction in the absence of a strong base that would favor thiolate formation.
-
Dissolution: Suspend the 5-substituted-1,3,4-oxadiazole-2-thiol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Alkylation: Add a reactive alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt) or a hard alkylating agent like methyl iodide (1.1 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating. The formation of the N-alkylated product may be slower and require longer reaction times. Monitor by TLC.
-
Work-up: If a precipitate forms (the oxadiazolium salt), collect it by filtration and wash with a non-polar solvent like diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by trituration with a suitable solvent or by recrystallization.
Spectroscopic Analysis Workflow
Caption: A systematic workflow for the spectroscopic identification of S- and N-alkylated oxadiazoles.
Conclusion
The judicious application of NMR, IR, and MS spectroscopy provides a powerful and complementary toolkit for the unambiguous differentiation of S- and N-alkylated oxadiazole isomers. A thorough understanding of the underlying principles governing the spectroscopic behavior of these molecules is paramount for researchers in medicinal chemistry and drug development. By following the systematic approach outlined in this guide, scientists can confidently navigate the complexities of structural elucidation, ensuring the integrity of their research and accelerating the journey of novel therapeutics from the laboratory to the clinic.
References
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-19. [Link]
- Choubey, A., & Srivastava, S. D. (2011). Synthesis, characterization and biological screening of some novel 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. International Journal of ChemTech Research, 3(1), 251-258.
- El-Sawy, E. R., et al. (2013).
- Kumar, D., et al. (2014). A one-pot, three-component synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Synlett, 25(08), 1137-1141.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Somashekhar, M., & Kotnal, R. B. (2016). Recent advances in the application of oxadiazoles in multicomponent reactions from 2015–16: A mini-review. Journal of Saudi Chemical Society, 20, S473-S483.
-
Wet-osot, S., Phakhodee, W., & Pattawarapan, M. (2017). One-pot synthesis of 3, 5-disubstituted 1, 3, 4-oxadiazol-2 (3 H)-ones from ethyl carbazate and N-acylbenzotriazoles. The Journal of organic chemistry, 82(19), 9923-9929. [Link]
Safety Operating Guide
Personal protective equipment for handling 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
A Guide to the Safe Handling of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential safety and logistical information for handling this compound, a compound of interest with a nuanced hazard profile. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each safety protocol.
Hazard Profile: A Synthesis of Structural Analogs
-
The Thiol Group: Thiols are notorious for their potent and unpleasant odors.[1] This is a primary logistical challenge, as even trace amounts can cause concern and distraction in a shared laboratory space.[1] Beyond the smell, thiols can be readily oxidized and may require careful handling to maintain their chemical integrity.[2]
-
The Oxadiazole Core: Heterocyclic compounds like oxadiazoles are common in pharmacologically active molecules.[3][4] Analogs such as 5-Phenyl-1,3,4-oxadiazole-2-thiol and 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]
-
Dimethoxyphenyl Group: This group is generally stable, but the overall compound should be treated with the caution afforded to its more reactive components.
Based on this analysis, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant.[5][6][7] Harmful effects if swallowed are also a potential hazard.[7][8]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.[9]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields (ANSI Z87.1 compliant) or a full-face shield.[9][10] | Protects against splashes of solutions or accidental projection of the solid powder, which could cause serious eye irritation.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[11] | Prevents incidental skin contact with the compound. Ensures clothing beneath is not contaminated. |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for extended handling.[9] | Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals for incidental exposure.[11] |
| Respiratory Protection | To be used exclusively inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particles of the solid compound and to contain the thiol odor. |
All PPE should be donned before handling the chemical and removed before exiting the laboratory. Contaminated gloves must be disposed of immediately as hazardous waste.
Operational Plan: From Receipt to Disposal
Safe handling requires a systematic workflow. The following step-by-step protocols are designed to minimize exposure and environmental release.
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. All handling of the solid and its solutions must occur within the hood.
-
Prepare Bleach Baths: Thiols can be oxidized by sodium hypochlorite (bleach) to less odorous compounds. Prepare a 1:1 mixture of household bleach and water in a designated plastic container inside the fume hood. This bath will be used for decontaminating glassware and small spills.[12] The container should be clearly labeled and covered when not in use.[12]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Weighing: Tare a suitable container on a balance located within the fume hood if possible. If not, tare the container outside, bring it into the hood, add the compound, and securely seal it before re-weighing outside. This minimizes the time the open container is outside of containment.
-
Transfers: Use spatulas for solid transfers. For solutions, use syringes or cannulas to avoid pouring, which can increase the release of vapors.
-
Reaction Setup: If the compound is used in a reaction, the vessel should be part of a closed or isolated system. Any exhaust from the reaction should be passed through a bleach trap to neutralize the thiol odor before it enters the fume hood exhaust.[12]
-
Glassware Cleaning: Immediately after use, all contaminated glassware should be rinsed with a suitable solvent (inside the hood) to remove bulk material, with the rinsate collected as hazardous waste. The glassware should then be submerged in the prepared bleach bath and allowed to soak overnight.[1][12]
-
Surface Decontamination: Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent, followed by a cleaning agent.
-
PPE Removal: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water after all work is complete.
Disposal Plan: Ensuring Environmental Compliance
Improper disposal is a critical safety and environmental risk. Adherence to institutional and regulatory guidelines is non-negotiable.
-
Solid Waste: All solid waste contaminated with the compound (e.g., used weigh boats, contaminated paper towels, gloves) must be placed in a clearly labeled, sealed hazardous waste container.[13] The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste stream with other chemical wastes.[13]
-
Used Bleach Baths: Once the bleach solution becomes ineffective (indicated by a strong odor or formation of excessive solid precipitate), it should be disposed of as hazardous waste.[12]
-
Storage: Store all sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[13] Disposal must be handled by a licensed contractor.
Workflow Visualization
The following diagram outlines the complete lifecycle for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
How to Work with Thiols-General SOP. Department of Chemistry: University of Rochester. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]
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Handling thiols in the lab. Reddit r/chemistry. [Link]
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5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz, Environmental Health and Safety. [Link]
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Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
-
Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. Cole-Parmer. [Link]
-
A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Synthesis of Oxadiazole Derivatives from Terephthalic Acid. MDPI. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
